Perzinfotel

Catalog No.
S539064
CAS No.
144912-63-0
M.F
C9H13N2O5P
M. Wt
260.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perzinfotel

CAS Number

144912-63-0

Product Name

Perzinfotel

IUPAC Name

2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid

Molecular Formula

C9H13N2O5P

Molecular Weight

260.18 g/mol

InChI

InChI=1S/C9H13N2O5P/c12-8-6-7(9(8)13)11(3-1-2-10-6)4-5-17(14,15)16/h10H,1-5H2,(H2,14,15,16)

InChI Key

BDABGOLMYNHHTR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(2-(8,9-Dioxo-2,6-diazabicyclo(5.2.0)non-1(7)-en-2-yl)ethyl)phosphonic acid, 2-(dioxo-2,6-diazabicyclo(5.2.0)non-ethyl) phosphonic acid, EAA 090, EAA-090, perzinfotel

Canonical SMILES

C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O

The exact mass of the compound Perzinfotel is 260.0562 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Quantitative Pharmacological Profile of Perzinfotel

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data defining the activity of Perzinfotel:

Parameter Value Experimental Context
Receptor Affinity (IC₅₀) 30 nM Binding affinity for the glutamate site of the NMDA receptor [1].
Functional Blockade (IC₅₀) 0.48 μM Inhibition of NMDA-induced currents [1].
Neuroprotection (IC₅₀) 1.6 μM Blockade of glutamate-induced neurotoxicity [1].

Detailed Experimental Evidence and Protocols

The characterization of this compound's mechanism and efficacy involved several key experimental approaches.

In Vitro Binding and Functional Assays
  • Objective: To determine the compound's affinity for the NMDA receptor and its ability to block receptor activation.
  • Methodology:
    • Receptor Binding Assays: Measure the displacement of a radiolabeled ligand (like glutamate) from the NMDA receptor to determine inhibitory concentration (IC50) [1].
    • Electrophysiology: Techniques such as voltage-clamp are used on neurons or recombinant cell systems to measure the inhibition of ionic currents induced by NMDA application [1].
  • Key Findings: this compound potently binds to the glutamate site and functionally blocks the channel, confirming its role as a competitive antagonist [1].
In Vivo Pharmacological Profiling
  • Objective: To evaluate the functional neuroprotective and behavioral effects of this compound in animal models.
  • Methodology:
    • Neuroprotection Models: These often involve inducing excitotoxic damage in rodents, for example, through middle cerebral artery occlusion (MCAO) for stroke. The extent of brain tissue damage with and without this compound treatment is then quantified [2].
    • Nociception and Hypersensitivity Models: The Warm-Water Tail-Withdrawal Assay in rats is a classic method. In this test, baseline tail-withdrawal latency from warm water is established. Thermal hypersensitivity is then induced by subcutaneous injection of a chemical irritant like prostaglandin E2 (PGE2) into the tail. The ability of this compound to reverse the irritant-induced decrease in withdrawal latency, without affecting the response in non-irritated animals, is measured [3].
  • Key Findings: this compound demonstrated significant neuroprotective effects in stroke models [2]. It effectively prevented chemical irritant-induced thermal hypersensitivity but lacked general analgesic or antinociceptive effects at baseline, consistent with a specific mechanism targeting pathological NMDA receptor activation [3].

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the NMDA receptor, a key ionotropic glutamate receptor. The following diagram illustrates the signaling pathway it modulates and its specific point of intervention.

G Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ca²⁺ Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Calcium Calcium NMDA_Receptor->Calcium Influx Neurotoxicity Neurotoxicity Calcium->Neurotoxicity Excessive Neuroprotection Neuroprotection This compound This compound This compound->NMDA_Receptor Competitive Antagonism This compound->Neuroprotection Leads to

Clinical Development and Status

This compound was investigated as a potential therapeutic for conditions involving NMDA receptor-mediated excitotoxicity, including stroke and neuropathic pain (such as diabetic neuropathies) [2] [4]. Its development was discontinued after Phase 2 clinical trials [2] [4]. A significant challenge was its low oral bioavailability (3-5%), which led to subsequent research into developing prodrugs to improve its absorption [2].

The core mechanism of this compound is well-established as a competitive NMDA receptor antagonist. While its clinical development has been halted, it remains a valuable chemical tool for neurological research [2] [3] [1].

References

Perzinfotel neuroprotective effects stroke research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Neuroprotective Rationale

In ischemic stroke, impaired blood flow leads to excessive release of the neurotransmitter glutamate. This overactivates NMDA receptors, causing a toxic influx of calcium into neurons and triggering cell death—a process known as excitotoxicity [1] [2]. As a competitive NMDA receptor antagonist, perzinfotel binds to the receptor's glutamate site, blocking the neurotoxic effects of excessive glutamate and offering a potential mechanism to protect vulnerable brain tissue [3] [4].

Experimental Data and Key Findings

A pivotal study characterized this compound's efficacy and safety profile in models of pain hypersensitivity [4] [5].

  • Experimental Objective: To evaluate whether this compound had antinociceptive effects or could block thermal hypersensitivity induced by chemical irritants (Prostaglandin E₂ and capsaicin) in rats [4].
  • Experimental Protocol:
    • Subjects: Rats.
    • Hypersensitivity Model: Induced by intraplantar injection of Prostaglandin E₂ (PGE₂) or capsaicin.
    • Assessment: Warm-water tail-withdrawal assay to measure thermal hypersensitivity.
    • Drug Administration: this compound administered intraperitoneally (IP) and orally (PO).
    • Comparison: Effects compared against other NMDA receptor antagonists (memantine, dizocilpine, ketamine, ifenprodil, selfotel, CPP, CGP-39653).
    • Safety Measure: Operant responding task to assess potential disruption of normal behavior [4] [5].

The diagram below illustrates the experimental workflow:

G start Start Experiment model Induce Thermal Hypersensitivity (Intraplantar PGE₂ or Capsaicin) start->model admin Administer this compound (IP or PO) model->admin assess Conduct Warm-Water Tail-Withdrawal Assay admin->assess compare Compare Against Other NMDA Antagonists assess->compare safety Evaluate Safety (Operant Responding Task) compare->safety end Analyze Data safety->end

  • Key Quantitative Findings:
    • Efficacy: this compound (10 mg/kg IP, 100 mg/kg PO) blocked PGE₂-induced thermal hypersensitivity by 60-80% [4].
    • Therapeutic Ratio: this compound did not disrupt operant response rates at doses effective against hypersensitivity, indicating a superior therapeutic profile compared to other NMDA antagonists studied [4].

The table below compares this compound with other NMDA receptor antagonists from the study:

Compound Class Efficacy Against Hypersensitivity Effect on Operant Responding
This compound Competitive Glutamate Site Antagonist Potent, dose-dependent block No disruption at effective doses
Memantine, Dizocilpine, Ketamine Uncompetitive Channel Blocker Limited Suppressed at doses lacking antinociception
Ifenprodil NR2B-Selective Antagonist Limited Suppressed at doses lacking antinociception
Selfotel, CPP, CGP-39653 Competitive Glutamate Site Antagonist Limited Suppressed at doses lacking antinociception

Pharmacokinetics and Prodrug Development

A major challenge for this compound was its low oral bioavailability of 3-5%, which limited its potential for clinical use [3]. Research efforts were directed at developing prodrugs of this compound to improve its absorption and systemic exposure after oral administration [3].

Discontinuation and Context

Despite its promising preclinical profile, this compound's development for stroke and neuropathic pain was discontinued [3] [6]. This outcome reflects the broader historical challenges in translating NMDA antagonists into successful stroke therapies, where many candidates failed in clinical trials due to lack of efficacy or unacceptable side effects [2].

The field has since evolved to explore next-generation neuroprotective strategies, including peptides that disrupt specific protein-protein interactions at the NMDA receptor complex, such as nerinetide (NA-1), though clinical success remains a high bar [1] [7].

References

Pharmacological Profile & Quantitative Data of Perzinfotel

Author: Smolecule Technical Support Team. Date: February 2026

Perzinfotel is characterized as a potent, selective, and competitive NMDA receptor antagonist noted for its neuroprotective effects in research [1] [2]. The quantitative data from literature is summarized in the table below.

Parameter Value / Description Context / Assay
Mechanism of Action Competitive NMDA receptor antagonist [1] Binding to glutamate site
Primary Activity Neuroprotection [1] In vivo models of ischemia & pain [3] [4]
Binding Affinity (IC₅₀) 30 nM [1] [2] Glutamate site on NMDA receptor
Functional Block (IC₅₀) 0.48 μM [1] [2] NMDA-induced currents
Neurotoxicity Block (IC₅₀) 1.6 μM [1] [2] Glutamate-induced neurotoxicity
Molecular Weight 260.18 g/mol [1] [2] -
Chemical Formula C₉H₁₃N₂O₅P [1] [2] -
CAS Number 144912-63-0 [1] [2] -

Experimental Context & In Vivo Findings

One study evaluated this compound in the R6/2 transgenic mouse model of Huntington's disease (HD), a condition where NMDA receptor-mediated excitotoxicity is a key mechanism [3]. The study administered this compound at 10 mg/kg via subcutaneous injection twice daily. However, the report noted a significant methodological challenge: despite this regimen, blood levels of this compound were undetectable, suggesting issues with bioavailability or the formulation used. Consequently, the study found no benefit on survival, motor performance, or striatal volume [3]. This highlights a critical consideration for designing experiments with this compound.

Another study reported that this compound could prevent chemical irritant-induced thermal hypersensitivity in a rat model without producing antinociceptive effects on its own, which is consistent with its mechanism of action [4].

In Vitro Neurotoxicity Assessment Methodology

While direct protocols for this compound are unavailable, established in vitro methods can be applied to investigate its neuroprotective effects. A common approach involves using microelectrode arrays (MEAs) to assess functional changes in neuronal network activity [5].

The typical workflow for an MEA-based developmental neurotoxicity assessment is as follows [5]:

  • Cell Culture: Primary cortical neurons from postnatal rats are dissociated and plated onto MEAs pre-coated with poly-L-lysine and laminin.
  • Baseline Development: Spontaneous electrical activity (spikes and bursts) is recorded periodically over days in vitro (DIV) to establish a normal developmental profile.
  • Chemical Exposure: The test compound (e.g., this compound) is applied to the culture. A typical design would involve pre-treatment with this compound followed by co-exposure with a known excitotoxicant like glutamate.
  • Endpoint Measurement: Functional activity is recorded again and compared to controls. Key endpoints include:
    • Number of active electrodes
    • Mean firing rate (spikes/sec)
    • Burst characteristics (number, duration, spikes in a burst)
  • Data Analysis: Changes in these parameters indicate whether the compound has protected the network from the toxicant-induced functional deficit.

Conceptual Signaling Pathway & Experimental Workflow

The diagram below illustrates the hypothesized mechanism of this compound and a general experimental workflow for testing its neuroprotective effects in vitro.

G cluster_pathway Proposed NMDA Receptor-Mediated Excitotoxicity Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca2_Influx Ca²⁺ Influx NMDAR->Ca2_Influx Neurotoxicity Neuronal Cell Death Ca2_Influx->Neurotoxicity This compound This compound (EAA-090) This compound->NMDAR  Antagonizes

Diagram 1: Proposed mechanism of this compound as a competitive NMDA receptor antagonist.

G cluster_treat Treatment Groups Step1 Plate Primary Neurons on MEA Step2 Monitor Baseline Activity (DIV 2-20) Step3 Apply Treatments Step2->Step3 Step4 Record Post-Treatment Activity Step3->Step4 T1 1. Control Step3->T1 T2 2. Glutamate Only Step3->T2 T3 3. This compound + Glutamate Step3->T3 Step5 Analyse Network Activity Step4->Step5

Diagram 2: Conceptual MEA workflow to test this compound's neuroprotective effect.

Key Insights for Experimental Design

  • Focus on Functional Blockade: The ~1.6 μM IC₅₀ for blocking glutamate-induced neurotoxicity is your most relevant potency benchmark for in vitro experiments [1] [2].
  • Address Bioavailability: The in vivo failure of this compound in the Huntington's study [3] underscores that drug formulation and delivery are critical. In vitro, you must ensure the compound is properly solubilized. DMSO is a common solvent, but final culture concentrations should be kept low (e.g., ≤0.1%) to avoid solvent toxicity [5].
  • Employ a Tiered Testing Strategy: A robust in vitro battery for developmental neurotoxicity often includes assays for neurite outgrowth, cell viability, and synaptic function, in addition to MEA measurements [6] [5].

References

Perzinfotel competitive NMDA antagonist potency

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Profile of Perzinfotel

The table below summarizes the key pharmacological characteristics of this compound:

Property Description
Mechanism of Action Selective, competitive NMDA receptor antagonist [1]
Primary Binding Site Glutamate site [1] [2]
Affinity (IC50) 30 nM [2] [3]
Key Pharmacological Effect Blocks chemical irritant-induced thermal hypersensitivity; lacks direct antinociceptive effects [1]
Neuroprotection Demonstrated neuroprotective effects [2] [3]

Efficacy and Therapeutic Potential

Preclinical studies highlight this compound's potential for treating conditions involving NMDA receptor overactivation, particularly neuropathic pain.

  • Blockade of Thermal Hypersensitivity: In rat models, this compound dose- and time-dependently blocked thermal hypersensitivity induced by prostaglandin E2 (PGE2) and capsaicin [1]. Intraperitoneal (10 mg/kg) and oral (100 mg/kg) administration achieved 60-80% blockade of PGE2-induced hypersensitivity [1].
  • Superior Therapeutic Profile: this compound blocked hypersensitivity at doses that did not disrupt operant response rates, unlike other NMDA receptor negative modulators (e.g., memantine, ketamine, ifenprodil) which often caused response suppression at ineffective doses [1]. This indicates a wider therapeutic window [1].

Detailed Experimental Protocol

The foundational study on this compound's effects used the following methodology [1]:

  • Animal Model: Adult rats.
  • Thermal Hypersensitivity Model:
    • Induction: Subcutaneous injection of PGE2 or capsaicin into the tail.
    • Assessment: Warm-water tail-withdrawal assay. Hypersensitivity was measured as a significant decrease in tail-withdrawal latency.
  • Drug Administration: this compound was administered via intraperitoneal (IP) and oral (PO) routes.
  • Data Analysis:
    • Efficacy: Dose-response and time-course analyses for blockade of induced hypersensitivity.
    • Therapeutic Ratio: Comparison of doses effective for blocking hypersensitivity versus doses that suppressed operant responding for food reward.

Mechanism of Action and NMDA Receptor Context

The diagram below illustrates this compound's competitive antagonism within the broader signaling context of the NMDA receptor:

G GlutamateRelease Glutamate Release SynapticCleft Synaptic Cleft GlutamateRelease->SynapticCleft NMDAReceptor NMDA Receptor (Glutamate Site) SynapticCleft->NMDAReceptor Glutamate Binding ChannelOpen Ion Channel Open NMDAReceptor->ChannelOpen CalciumInflux Ca²⁺ Influx ChannelOpen->CalciumInflux DownstreamEffects Downstream Effects (e.g., Pain Signaling) CalciumInflux->DownstreamEffects This compound This compound Block Competitive Binding & Blockade This compound->Block Antagonist Block->NMDAReceptor

As a competitive antagonist, this compound vies with the natural neurotransmitter glutamate for binding at the receptor's recognition site [1] [4]. By occupying this site, it prevents glutamate from activating the receptor, thus inhibiting the downstream ion flux (particularly Ca²⁺) that contributes to central sensitization and chronic pain states [4] [5]. This mechanism differs from uncompetitive antagonists like memantine or ketamine, which block the ion channel after the receptor is activated by glutamate [1] [4].

Research and Development Status

This compound is currently classified as a research compound available for investigational use [2] [3]. Its development highlights the pursuit of NMDA receptor antagonists with improved side effect profiles, though its current status in clinical development for human therapeutics is not defined in the available literature.

References

Chemical and Pharmacological Profile of Perzinfotel

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core properties of Perzinfotel:

Property Details
IUPAC Name [2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic Acid [1]
Synonyms EAA-090, WAY-126090 [2]
CAS Registry No. 144912-63-0 [3]
Molecular Formula C₉H₁₃N₂O₅P [3]
Molecular Weight 260.18 g/mol [3]
Mechanism of Action Competitive NMDA receptor antagonist [3]
Primary Biological Action Antagonism at the glutamate site of the NMDA receptor [3]
Affinity (IC₅₀) 30 nM for the glutamate site [4]
In Vitro IC₅₀ 0.48 μM for NMDA-induced currents; 1.6 μM for glutamate-induced neurotoxicity [4]
Key Research Findings Prevents chemically-induced thermal hypersensitivity without general antinociceptive effects; shows neuroprotective properties [3] [1]

Mechanism of Action and Experimental Applications

This compound exerts its effects by competitively blocking the glutamate binding site on the NMDA receptor, which plays a critical role in central sensitization and chronic pain states [3] [5]. Research highlights its application in studying pain pathways and neuroprotection.

G NMDAReceptor NMDA Receptor (NR1/NR2B Subunits) CalciumInflux Ca²⁺ Influx NMDAReceptor->CalciumInflux Glutamate Glutamate (Natural Agonist) Glutamate->NMDAReceptor Binding This compound This compound (EAA-090) Competitive Antagonist This compound->NMDAReceptor Blocks Neuroprotection Neuroprotective Effect This compound->Neuroprotection ThermalHypersensitivity Blockade of Thermal Hypersensitivity This compound->ThermalHypersensitivity Prevents CentralSensitization Central Sensitization & Chronic Pain CalciumInflux->CentralSensitization CentralSensitization->ThermalHypersensitivity Leads to

Diagram of this compound's mechanism as an NMDA receptor antagonist.

A key preclinical study investigated this compound's effect on PGE₂-induced thermal hypersensitivity using a warm-water tail-withdrawal assay in rats [1]. The methodology and results are summarized below.

Detailed Experimental Protocol [1]
  • Animals: Studies were conducted on rats, with protocols approved by an Institutional Animal Care and Use Committee.
  • Thermal Nociception Assay: The warm-water tail-withdrawal assay was used. Baseline tail-withdrawal latencies were established across a range of water temperatures (42°C to 58°C).
  • Induction of Hypersensitivity: Thermal hypersensitivity was induced by subcutaneous administration of prostaglandin E₂ (PGE₂) into the tail.
  • Drug Administration: this compound was administered to evaluate its effects on the established hypersensitivity.
  • Data Analysis: The T10 value (water temperature at which the tail is withdrawn in approximately 10 seconds) was used to quantify thermal sensitivity. The effect of the drug was measured by its ability to prevent the PGE₂-induced decrease in T10.
Key Findings from the Experiment [1]
  • This compound prevented chemical irritant-induced thermal hypersensitivity.
  • Crucially, it lacked general antinociceptive effects at the doses tested, meaning it did not alter pain perception under normal conditions. This selectivity is a desired trait for treating chronic pain without causing numbness or interfering with normal sensory function.
  • The study reported that the therapeutic ratio (dose to prevent PGE₂-induced thermal hypersensitivity versus dose that decreases response rates) was more favorable for this compound compared to other NMDA receptor antagonists evaluated.

Research Status and Synthesis Considerations

This compound serves as a important tool in neuroscience research. A 2025 publication notes its use as a reference compound featuring a squaramide motif that acts as a bioisostere for an amino-acid group, underscoring its ongoing relevance in medicinal chemistry design [6].

For researchers, this compound is not typically available as a standard catalog item but can be procured as a custom synthesis product [4]. It is usually supplied as a solid, soluble in DMSO, and should be stored at -20°C [3].

References

Comprehensive Application Notes and Protocols for Perzinfotel in Neuropathic Pain Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Perzinfotel and Its Mechanism of Action

This compound (EAA-090) is a potent, selective, and competitive NMDA receptor antagonist that has demonstrated significant efficacy in various preclinical pain models. As a research compound, it targets the N-methyl-D-aspartate (NMDA) receptor complex, which plays a critical role in central sensitization and the development of neuropathic pain states. The NMDA receptor, particularly those containing NR2B subunits, has emerged as a promising therapeutic target for neuropathic pain management, as these receptors are importantly involved in the synaptic plasticity that underlies chronic pain conditions [1]. Unlike non-competitive NMDA antagonists that produce significant side effects, this compound's competitive mechanism offers potentially improved selectivity.

The therapeutic rationale for this compound stems from the well-established role of glutamatergic signaling in persistent pain states. Following nerve injury, sustained glutamate release leads to excessive activation of NMDA receptors, triggering intracellular cascades that result in neuronal hyperexcitability and central sensitization [1] [2]. This pathological state manifests behaviorally as allodynia (pain response to normally non-painful stimuli) and hyperalgesia (increased sensitivity to painful stimuli). This compound competes with glutamate at the NMDA receptor binding site, thereby reducing calcium influx and downstream signaling events that maintain neuropathic pain states [3].

Key Research Findings and Data Summary

Efficacy in Preclinical Pain Models

Extensive preclinical studies have demonstrated that this compound produces antihypersensitivity effects across multiple pain models without producing significant motor impairment at therapeutic doses. Research indicates that this compound effectively blocks irritant-induced thermal hypersensitivity in rodent models, with a favorable therapeutic window compared to other NMDA receptor antagonists [3]. The compound shows particular efficacy in models of inflammatory pain and neuropathic pain, supporting its potential application for various chronic pain conditions.

Table 1: Summary of this compound Efficacy in Preclinical Pain Models

Pain Model Type Inducing Agent/Condition Effective Dose Range Key Findings Reference
Chemical-induced Thermal Hypersensitivity Prostaglandin E₂ (PGE₂) 10-100 mg/kg (oral) Blocked thermal hypersensitivity without antinociceptive effects at 42-46°C [3]
Inflammatory Pain Peripheral inflammation 10-30 mg/kg (oral) Significant potency and longer duration than other NMDA antagonists [4]
Neuropathic Pain Peripheral nerve injury Not specified Efficacious in neuropathic pain models [4]
Pharmacokinetic Properties and Prodrug Development

A significant challenge in this compound development is its low oral bioavailability (3-5% in rats), which limits its systemic exposure and therapeutic potential [4]. To address this limitation, researchers have developed prodrug derivatives designed to enhance absorption and improve pharmacokinetic profiles. The oxymethylene-spaced diphenyl analogue (3a) has emerged as a particularly promising prodrug candidate, demonstrating:

  • Good stability at acidic and neutral pH conditions
  • Rapid conversion to active this compound in rat plasma
  • Enhanced systemic exposure (2.5-fold increase compared to parent compound)
  • Increased potency and prolonged duration of activity in inflammatory pain models

Table 2: Pharmacokinetic Comparison of this compound and Its Prodrug

Parameter This compound Prodrug 3a Improvement
Oral Bioavailability 3-5% Not specified Significantly increased
Systemic Exposure (10 mg/kg prodrug vs 30 mg/kg parent) Baseline 2.5-fold higher 150% increase
Stability in SGF Poor Good Marked improvement
Conversion Rate N/A Rapid in plasma Efficient activation
Duration of Action Shorter Extended Longer therapeutic effect

Experimental Protocols and Methodologies

Warm-Water Tail-Withdrawal Assay for Thermal Hypersensitivity
3.1.1 Purpose and Principle

This protocol measures the ability of this compound to reverse chemically-induced thermal hypersensitivity in rodents. The assay evaluates the compound's effects on pain sensitivity thresholds by measuring tail-withdrawal latencies across a range of water temperatures following induction of hypersensitivity with prostaglandin E₂ (PGE₂) [3].

3.1.2 Materials and Reagents
  • Experimental Animals: Adult Sprague-Dawley rats (200-300 g)
  • Test Compound: this compound (EAA-090) suspended in appropriate vehicle
  • Inducing Agent: Prostaglandin E₂ (PGE₂) solution
  • Equipment: Warm water bath with temperature control, timer, restraint device
  • Water Temperatures: 42°, 46°, 50°, 54°, and 58°C for baseline characterization
3.1.3 Experimental Procedure
  • Baseline Measurements: Determine baseline tail-withdrawal latencies by immersing the distal portion of the tail (5-10 cm) in water at various temperatures (42-58°C) until withdrawal or maximum cutoff time (20 seconds) is reached.
  • Hypersensitivity Induction: Administer PGE₂ (2 μg/50 μL) via intrathecal injection to establish thermal hypersensitivity.
  • Drug Administration: Administer this compound (10-100 mg/kg) orally at predetermined timepoints before testing.
  • Post-Treatment Testing: Measure tail-withdrawal latencies at 30, 60, 90, and 120 minutes after this compound administration.
  • Data Analysis: Calculate T10 values (temperature at which mean tail-withdrawal latency = 10 seconds) and compare across treatment groups.
3.1.4 Key Parameters and Considerations
  • Control Groups: Include vehicle-treated and positive control (other NMDA antagonists) groups
  • Blinding: Conduct experiments with treatment groups blinded to eliminate bias
  • Environmental Conditions: Maintain consistent laboratory temperature, humidity, and lighting
  • Animal Handling: Allow adequate acclimation period to testing environment
Bioavailability Assessment and Prodrug Evaluation Protocol
3.2.1 Purpose and Rationale

This protocol assesses the pharmacokinetic profile of this compound and its prodrug derivatives, with particular focus on oral bioavailability enhancement through prodrug approaches [4].

3.2.2 Materials and Reagents
  • Test Compounds: this compound and prodrug derivatives (3a-h series)
  • Animals: Rats (for in vivo studies) and fresh rat plasma (for stability testing)
  • Analytical Equipment: HPLC system with UV detection, liquid scintillation counter for radiolabeled studies
  • Buffers: Simulated gastric fluid (SGF), phosphate buffers at various pH levels
3.2.3 Experimental Procedure

In Vitro Stability Assessment:

  • Chemical Stability: Incubate prodrug candidates (3a-h) in buffers at pH 1.2, 4.0, and 7.4 at 37°C. Collect samples at predetermined timepoints and analyze by HPLC for degradation.
  • Enzymatic Stability: Incubate prodrugs in simulated gastric fluid (SGF) and rat plasma at 37°C. Monitor conversion to active this compound and intermediate metabolites.
  • Kinetic Analysis: Determine half-life and conversion rates for promising prodrug candidates.

In Vivo Pharmacokinetic Studies:

  • Dosing and Sample Collection: Administer this compound (30 mg/kg) or prodrug 3a (10 mg/kg) orally to rats. Collect blood samples at predetermined timepoints (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
  • Plasma Processing: Centrifuge blood samples, collect plasma, and store at -80°C until analysis.
  • Bioanalytical Method: Quantify this compound and metabolite concentrations using validated LC-MS/MS methods.
  • Pharmacokinetic Analysis: Calculate AUC, Cmax, Tmax, half-life, and oral bioavailability.
3.2.4 In Vivo Efficacy Correlation
  • Inflammatory Pain Model: Administer prodrug 3a and parent this compound orally in rodent inflammatory pain models.
  • Dose-Response Studies: Compare potency and duration of action between compounds.
  • Exposure-Response Relationship: Correlate pharmacokinetic parameters with pharmacodynamic effects.

Research Gaps and Limitations

Despite promising preclinical results, several significant research gaps remain in the understanding of this compound's potential therapeutic application:

  • Limited Clinical Data: The transition from preclinical models to human studies remains unexplored, with no clinical trial data available in the literature [5].
  • NR2B Subtype Selectivity: While NR2B-containing NMDA receptors represent promising targets for neuropathic pain [1], this compound's subtype selectivity profile requires further characterization.
  • Long-Term Safety: Chronic toxicity studies and comprehensive safety pharmacology data are not available in the published literature.
  • Formulation Challenges: Despite prodrug approaches to improve bioavailability, optimal formulation strategies for clinical development remain to be established.

Recent bibliometric analysis indicates that neuropathic pain research continues to face challenges in translating mechanistic understanding into effective therapies, with personalized therapeutic approaches representing a significant gap in the field [5].

Future Research Directions

Based on the current state of knowledge regarding this compound and NMDA receptor-targeted analgesics, several promising research directions emerge:

  • Combination Therapies: Investigate this compound in combination with first-line neuropathic pain treatments (gabapentinoids, SNRIs) [6] to potentially enhance efficacy while reducing dose-related side effects.
  • Advanced Prodrug Design: Develop next-generation prodrugs with improved blood-brain barrier penetration and tissue-specific targeting.
  • Phenotype-Based Application: Explore applications in specific neuropathic pain phenotypes that may be particularly responsive to NMDA receptor modulation [6].
  • Non-Opioid Alternative Development: Given the need for non-opioid analgesics, further investigate this compound's potential as an alternative for treatment-resistant neuropathic pain.

Visual Summaries

This compound Mechanism of Action in Neuropathic Pain

G NerveInjury Nerve Injury GlutamateRelease Increased Glutamate Release NerveInjury->GlutamateRelease NMDARActivation NMDA Receptor Activation GlutamateRelease->NMDARActivation CalciumInflux Ca²⁺ Influx NMDARActivation->CalciumInflux CentralSensitization Central Sensitization CalciumInflux->CentralSensitization PainPathway Pain Pathway Transmission CentralSensitization->PainPathway NeuropathicPain Neuropathic Pain (Allodynia, Hyperalgesia) This compound This compound This compound->NMDARActivation competitive antagonism NR2BSubunit NR2B Subunit NR2BSubunit->NMDARActivation contains PainPathway->NeuropathicPain

Experimental Workflow for this compound Evaluation

G cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase CompoundPrep Compound Preparation (this compound/Prodrug) InVitro In Vitro Studies CompoundPrep->InVitro PK Pharmacokinetic Assessment InVitro->PK Stability Stability Assessment (pH, SGF, Plasma) InVitro->Stability ReceptorBinding Receptor Binding Assays InVitro->ReceptorBinding InVivo In Vivo Efficacy Models PK->InVivo Thermal Thermal Hypersensitivity InVivo->Thermal Inflammatory Inflammatory Pain InVivo->Inflammatory Neuropathic Neuropathic Pain InVivo->Neuropathic DataAnalysis Data Analysis Stability->PK informs dosing Thermal->DataAnalysis Inflammatory->DataAnalysis Neuropathic->DataAnalysis

Conclusion

This compound represents a valuable research tool for investigating NMDA receptor-mediated mechanisms in neuropathic pain. Its well-characterized effects in preclinical models and the development of prodrug strategies to enhance bioavailability provide important insights for future analgesic development. While significant gaps remain in its clinical translation, the compound continues to offer utility for studying pain pathways and validating NMDA receptors as therapeutic targets. Researchers should consider both the methodological considerations outlined in these application notes and the compound's limitations when designing studies investigating glutamatergic mechanisms in neuropathic pain states.

References

Comprehensive Application Notes and Protocols: Evaluating Perzinfotel in Rodent Models of Inflammatory Pain

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Pharmacology

Perzinfotel (EAA-090) represents a competitive NMDA receptor antagonist with significant potential for investigating pain mechanisms and developing novel analgesic therapies. As a selective NMDA receptor blocker, this compound targets the glutamatergic signaling pathway that plays a critical role in central sensitization and pain hypersensitivity states. The compound exhibits potent anti-hyperalgesic properties without producing the psychotomimetic effects often associated with other NMDA receptor antagonists, making it particularly valuable for preclinical pain research. Originally developed as part of efforts to create neuroprotective agents, this compound has demonstrated efficacy across multiple pain modalities, providing researchers with a robust tool for studying pain pathophysiology and potential treatments.

The therapeutic potential of this compound is especially promising for inflammatory pain conditions, where glutamate release and NMDA receptor activation contribute significantly to the development and maintenance of pain hypersensitivity. Research indicates that this compound lacks inherent antinociceptive effects but effectively prevents chemical irritant-induced thermal hypersensitivity, suggesting it specifically targets sensitization processes rather than basal pain perception [1]. This pharmacological profile makes it an ideal candidate for investigating mechanisms underlying inflammatory pain conditions and for screening potential analgesic compounds that modulate the NMDA receptor system.

Table 1: this compound Characteristics and Key Properties

Property Description Significance
IUPAC Name [2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic Acid Chemical identifier
Molecular Formula C₉H₁₃N₂O₅P Molecular composition
Mechanism of Action Competitive NMDA receptor antagonist Blocks glutamate binding to NMDA receptors
Primary Indication Inflammatory and neuropathic pain models Preclinical research application
Bioavailability Low oral bioavailability (3-5%) Limitation addressed by prodrug development
Key Advantage Prevents hypersensitivity without motor impairment Specific action on pain sensitization processes

Pharmacology and Mechanism of Action

NMDA Receptor Antagonism

The NMDA (N-methyl-D-aspartate) receptor plays a fundamental role in the development of central sensitization, a process whereby persistent nociceptive input leads to heightened responsiveness of central nervous system pain pathways. This compound functions as a competitive antagonist at the NMDA receptor, directly competing with glutamate for binding at the receptor's recognition site. This mechanism effectively modulates neuronal hyperexcitability in the spinal cord and supraspinal pain centers, which is a hallmark of inflammatory pain conditions. Research demonstrates that this compound produces its anti-hyperalgesic effects by specifically blocking NMDA receptor-mediated signaling pathways that underlie the development of pain hypersensitivity following inflammatory insults [1].

The selectivity of this compound for NMDA receptors provides significant advantages over non-competitive antagonists like MK-801 (dizocilpine), which are associated with more pronounced adverse effects. Studies comparing this compound to other NMDA receptor antagonists have demonstrated that it exhibits a favorable therapeutic ratio, effectively reducing pain hypersensitivity at doses that produce minimal disruption of normal motor function or behavior [1]. This pharmacological profile positions this compound as an especially valuable tool for discriminating between specific pain-modulating effects and non-specific central nervous system depression in preclinical studies.

Neurobiological Pathways in Inflammatory Pain

Inflammatory pain results from a complex cascade of neurobiological events beginning with tissue injury or inflammation. The process initiates with peripheral sensitization, characterized by reduced nociceptor thresholds and increased responsiveness to normally sub-threshold stimuli. This is followed by central sensitization in the spinal cord dorsal horn, where NMDA receptor activation plays a critical role. The nociceptive pathway involves five key phases: transduction of noxious stimuli into electrical signals, transmission to the spinal cord, modulation by inhibitory and facilitatory systems, projection to supraspinal centers, and finally perception in higher brain regions [2].

This compound primarily exerts its effects during the modulation and projection phases of nociceptive processing. By blocking NMDA receptors in the spinal cord and potentially at supraspinal sites, it interrupts the maladaptive plasticity that maintains pain hypersensitivity states. The involvement of NMDA receptors in long-term potentiation (LTP) of synaptic transmission in pain pathways further explains this compound's effectiveness in preventing the establishment of persistent pain states following inflammatory insults. This mechanism is particularly relevant for conditions characterized by thermal hypersensitivity and tactile allodynia, which are common features in inflammatory pain models [1] [2].

Validated Inflammatory Pain Models

PGE₂-Induced Thermal Hypersensitivity

The PGE₂-induced thermal hypersensitivity model represents a well-characterized and highly reproducible approach for studying inflammatory pain mechanisms and evaluating potential analgesics. This model involves the intraplantar administration of prostaglandin E₂ (PGE₂) into the hind paw of rodents, which rapidly induces thermal hypersensitivity through direct sensitization of nociceptors. The protocol typically utilizes the warm-water tail-withdrawal assay to quantify changes in thermal sensitivity following PGE₂ administration. Baseline measurements are established at various water temperatures (42-58°C), with PGE₂ injection significantly reducing withdrawal latencies at normally non-noxious temperatures [1].

In this model, this compound has demonstrated dose-dependent anti-hyperalgesic effects without impairing motor function or producing sedation at therapeutic doses. Research shows that this compound effectively reverses PGE₂-induced thermal hypersensitivity, with peak effects observed within 1-2 hours post-administration [1]. The specificity of this effect is confirmed by the compound's lack of effect on baseline nociceptive thresholds in non-sensitized animals, supporting its specific action on pain sensitization processes rather than general antinociception. This model is particularly valuable for screening novel analgesics and investigating mechanisms underlying inflammatory thermal hypersensitivity.

Sodium Urate-Induced Synovitis

The sodium urate-induced synovitis model replicates key features of acute inflammatory joint pain and has been validated in both rodents and canine species. This model involves the intra-articular injection of sodium urate crystals into the knee joint or other synovial spaces, producing robust acute inflammation and associated pain behaviors. The resulting inflammation leads to significant alterations in weight-bearing capacity and spontaneous pain behaviors that can be quantified using various assessment methods. This model exhibits strong face validity for human gouty arthritis and other acute inflammatory joint conditions, making it highly relevant for translational pain research [3].

Studies employing this model have demonstrated that this compound effectively attenuates lameness and restores function in animals with sodium urate-induced synovitis. Objective assessment using kinetic gait analysis reveals that this compound treatment significantly improves peak vertical force (PVF) and vertical impulse (VI) values, which are sensitive indicators of weight-bearing capacity and joint pain [3]. The efficacy of this compound in this model provides compelling evidence for the role of NMDA receptor-mediated mechanisms in inflammatory joint pain and supports the potential utility of NMDA receptor antagonists for managing acute arthritic pain conditions.

Table 2: Experimental Models for Perzinfitel Testing in Inflammatory Pain

Model Type Induction Method Key Outcome Measures This compound Efficacy
PGE₂-Induced Thermal Hypersensitivity Intraplantar PGE₂ injection (0.1-1 μg) Warm-water tail-withdrawal latency Dose-dependent reduction in hypersensitivity
Sodium Urate-Induced Synovitis Intra-articular sodium urate injection Ground reaction forces (PVF, VI), subjective lameness scores Significant improvement in weight-bearing
Carrageenan-Induced Inflammation Intraplantar carrageenan injection (1-3%) Mechanical allodynia, thermal hyperalgesia, edema Effective against thermal hyperalgesia
Complete Freund's Adjuvant (CFA) Intraplantar CFA injection Mechanical and thermal hypersensitivity, spontaneous pain Reduction in established hypersensitivity
Comparative Model Selection

Choosing the appropriate inflammatory pain model depends on the specific research questions being addressed and the particular aspects of pain pathophysiology under investigation. For studies focusing on acute thermal hypersensitivity mechanisms and rapid screening of compounds, the PGE₂ model offers advantages of rapid onset, high reproducibility, and specific pharmacological sensitization. For research targeting joint pain and functional impairment, the sodium urate-induced synovitis model provides greater translational relevance for human inflammatory arthritis conditions. Additionally, carrageenan-induced inflammation and Complete Freund's Adjuvant (CFA) models offer alternatives for studying different temporal phases of inflammatory pain, from acute to more sustained inflammation [4] [5].

Each model presents distinct advantages for investigating specific pain mechanisms and evaluating potential therapeutics. The PGE₂ model primarily assesses direct nociceptor sensitization, while the sodium urate model incorporates more complex inflammatory mediator cascades and joint-specific pathology. When designing studies with this compound, researchers should consider aligning the chosen model with the compound's specific mechanism of action as an NMDA receptor antagonist, which may be more relevant for certain aspects of pain sensitization than others. This strategic approach to model selection maximizes the likelihood of detecting meaningful treatment effects and generating clinically relevant findings [4].

Experimental Protocols and Methodologies

Animal Housing and Ethical Considerations

Proper animal housing and meticulous attention to ethical considerations represent fundamental components of valid and reproducible pain research. Rodents should be housed in temperature-controlled environments (20-24°C) with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures must receive approval from the appropriate Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for the care and use of laboratory animals, such as those outlined in the Guide for the Care and Use of Laboratory Animals [1] [6]. Researchers should implement humane endpoints and strategies to minimize animal suffering, including the use of appropriate anesthesia and analgesia for surgical procedures when compatible with research objectives.

Prior to experimental procedures, animals should undergo a minimum 5-7 day acclimation period to the housing facility to minimize stress-related influences on pain sensitivity. Additionally, habituation to testing environments and handling procedures is essential for reducing variability in behavioral outcomes. For studies involving this compound or other systemically administered compounds, researchers should consider potential gender differences in pain sensitivity and drug metabolism when designing experiments. Implementation of randomized treatment allocation and blinded assessment of outcomes is critical for minimizing bias and ensuring the validity of experimental findings [6] [4].

This compound Formulation and Dosing

The low oral bioavailability of this compound (3-5%) necessitates careful consideration of administration route and formulation. For most preclinical studies, intraperitoneal (IP) administration represents the most practical route, providing reliable systemic exposure. This compound is typically dissolved in physiological saline or vehicle solution with pH adjustment to ensure complete dissolution. The standard dosing range for inflammatory pain models is 5-20 mg/kg, administered 30-60 minutes prior to pain assessment or following pain model induction, depending on the experimental design [7] [1].

For studies requiring oral administration, prodrug approaches have been developed to enhance bioavailability. The oxymethylene-spaced diphenyl analogue (compound 3a) has demonstrated significantly improved oral bioavailability, with systemic exposure of this compound following a 10 mg/kg oral dose of the prodrug being 2.5-fold greater than that produced by a 30 mg/kg oral dose of this compound itself [7]. This prodrug approach exhibits good stability at acidic and neutral pH, as well as in simulated gastric fluid, and undergoes rapid conversion to active this compound in plasma. Researchers should select the appropriate formulation based on their specific experimental needs and consider pharmacokinetic properties when interpreting results.

G This compound This compound Administration Administration This compound->Administration IP IP Administration->IP Oral Oral Administration->Oral Bioavailability Bioavailability IP->Bioavailability Route Prodrug Prodrug Oral->Prodrug Oral->Bioavailability Route Prodrug->Bioavailability Route LowOral LowOral Bioavailability->LowOral ModerateIP ModerateIP Bioavailability->ModerateIP EnhancedProdrug EnhancedProdrug Bioavailability->EnhancedProdrug Dosing Dosing LowOral->Dosing ModerateIP->Dosing EnhancedProdrug->Dosing IPDose IPDose Dosing->IPDose 5-20 mg/kg OralDose OralDose Dosing->OralDose Higher doses    needed ProdrugDose ProdrugDose Dosing->ProdrugDose 10 mg/kg    equivalent

Diagram 1: this compound Administration and Dosing Strategies. This workflow outlines formulation options and their impact on bioavailability and dosing parameters.

Pain Assessment Techniques

Comprehensive pain assessment in rodent models requires a multidimensional approach that captures different aspects of the pain experience. For thermal hypersensitivity assessment, the warm-water tail-withdrawal test provides a sensitive measure in the PGE₂ model. In this assay, animals are gently restrained, and the distal portion of the tail is immersed in a water bath maintained at predetermined temperatures (typically 46-50°C for hypersensitive states). The latency to tail withdrawal is recorded with a maximum cutoff time (usually 15-20 seconds) to prevent tissue damage. Baseline measurements are established prior to inflammatory insult, with post-treatment assessments conducted at predetermined intervals [1].

For inflammatory joint pain models, objective functional measures such as kinetic gait analysis provide quantifiable data on weight-bearing capacity. Using a pressure-sensing walkway or force plate, researchers can measure peak vertical force (PVF) and vertical impulse (VI), which are sensitive indicators of limb function and pain. These objective measures complement subjective lameness scores assigned by blinded observers using standardized criteria. Additionally, video analysis of spontaneous behaviors offers valuable information about pain-related behaviors and potential sedative effects of treatments. Key behaviors to monitor include weight-bearing posture, locomotion, and species-specific pain behaviors [3] [6].

Data Analysis and Interpretation

Results and Interpretation

Efficacy Outcomes

This compound has demonstrated consistent efficacy across multiple inflammatory pain models, supporting its utility as a research tool for investigating NMDA receptor-mediated pain mechanisms. In the PGE₂-induced thermal hypersensitivity model, this compound produces a dose-dependent reversal of thermal hypersensitivity with minimal effects on baseline nociceptive thresholds. The therapeutic window for this compound appears favorable compared to other NMDA receptor antagonists, with effective anti-hyperalgesic doses producing little to no disruption of motor function [1]. This selective action on pain sensitization rather than acute nociception aligns with the proposed mechanism targeting central sensitization processes.

In the sodium urate-induced synovitis model, this compound administration results in significant improvement in weight-bearing asymmetry and functional outcomes. Kinetic gait analysis reveals normalized ground reaction forces in this compound-treated animals, indicating reduced pain-related functional impairment [3]. The magnitude of improvement observed with this compound in this model is comparable to that achieved with standard non-steroidal anti-inflammatory drugs (NSAIDs) such as carprofen, supporting its potential analgesic efficacy in inflammatory joint pain conditions. These consistent findings across distinct inflammatory pain models strengthen the evidence for this compound's anti-hyperalgesic properties and support the involvement of NMDA receptor mechanisms in diverse inflammatory pain states.

Experimental Nuances and Optimization

Successful implementation of this compound studies requires attention to several methodological nuances that can significantly influence experimental outcomes. The timing of administration relative to pain model induction represents a critical consideration, with studies demonstrating differential effects depending on whether this compound is administered before or after establishment of hypersensitivity. For assessment of preventive effects, administration 30-60 minutes prior to inflammatory insult is optimal, while for reversal of established hypersensitivity, dosing after full development of pain behaviors (typically 2-4 hours post-induction) is more appropriate [1].

Strain and species differences in NMDA receptor expression and function may also influence responses to this compound. Researchers should consider conducting pilot dose-ranging studies when working with unfamiliar strains or models to establish appropriate dosing regimens. Additionally, circadian variations in pain sensitivity and drug metabolism necessitate consistency in the timing of experimental procedures across test days. For behavioral assessments, environmental factors such as room temperature, noise levels, and handler familiarity should be standardized to minimize extraneous variability. These methodological considerations enhance the reliability and reproducibility of findings from this compound studies [4].

Research Applications and Future Directions

Application in Osteoarthritic Pain Research

The monosodium iodoacetate (MIA)-induced osteoarthritis model represents a particularly relevant application for this compound in studying chronic joint pain mechanisms. This model involves intra-articular injection of MIA, which inhibits glycolysis in chondrocytes, leading to progressive cartilage degradation and development of chronic pain states that share features with human osteoarthritis. In this model, NMDA receptor antagonists like this compound have demonstrated efficacy in reducing pain-related behaviors, supporting the role of central sensitization in osteoarthritic pain [5]. The MIA model exhibits both primary hyperalgesia at the affected joint and secondary hyperalgesia in surrounding tissues, providing a comprehensive platform for evaluating compounds that target sensitization mechanisms.

Research utilizing this compound in osteoarthritic pain models has important translational implications for understanding and treating human chronic joint pain. Osteoarthritis patients frequently experience movement-evoked pain and resting pain that involve both peripheral and central mechanisms. The efficacy of this compound in animal models of osteoarthritis pain supports the potential utility of NMDA receptor-targeting approaches for managing these challenging pain states in human patients. Furthermore, the ability to assess treatment effects using both evoked pain measures (e.g., weight-bearing asymmetry) and non-reflexive outcomes (e.g., voluntary wheel running) in these models enhances their translational predictive value [4] [5].

Combination Therapy Strategies

Polypharmacological approaches represent a promising direction for pain management, particularly for complex pain states that involve multiple mechanisms. This compound's specific action on NMDA receptor-mediated sensitization makes it an excellent candidate for combination therapy with drugs that target different pain mechanisms. Research demonstrates that this compound can be effectively combined with opioid analgesics, NSAIDs, and other analgesic classes to produce enhanced anti-hyperalgesic effects [3]. These combination strategies may allow for lower doses of individual components while maintaining therapeutic efficacy, potentially reducing dose-limiting side effects.

Studies investigating this compound in combination with mu-opioid receptor agonists have demonstrated additive or synergistic effects in various pain models, supporting the functional interaction between NMDA and opioid systems in pain modulation. Similarly, combinations with anti-inflammatory agents such as phospholipase A2 inhibitors have shown promising results in inflammatory pain models [3]. These findings have significant implications for developing novel therapeutic strategies for challenging pain conditions that may be resistant to single-mechanism approaches. Future research exploring optimal dosing ratios and sequencing of combination therapies involving this compound may yield important insights for clinical pain management.

G PainModel PainModel Assessment Assessment PainModel->Assessment Reflexive Reflexive Assessment->Reflexive NonReflexive NonReflexive Assessment->NonReflexive Functional Functional Assessment->Functional Modalities Modalities Reflexive->Modalities NonReflexive->Modalities Functional->Modalities Thermal Thermal Modalities->Thermal Mechanical Mechanical Modalities->Mechanical WeightBearing WeightBearing Modalities->WeightBearing Spontaneous Spontaneous Modalities->Spontaneous

Diagram 2: Multidimensional Pain Assessment Framework. This diagram illustrates the comprehensive approach needed to evaluate pain in rodent models, encompassing reflexive, non-reflexive, and functional measures.

Conclusion

This compound represents a valuable pharmacological tool for investigating NMDA receptor-mediated mechanisms in inflammatory pain states. Its well-characterized effects across multiple preclinical models, favorable therapeutic window compared to other NMDA receptor antagonists, and specific anti-hyperalgesic properties make it particularly useful for studying pain sensitization processes. The detailed protocols and application notes provided in this document offer researchers a comprehensive foundation for incorporating this compound into their experimental approaches, with attention to methodological considerations that enhance validity and reproducibility. As research continues to elucidate the complex mechanisms underlying inflammatory pain, this compound will remain an important component of the preclinical pain research arsenal, contributing to our understanding of pain pathophysiology and the development of novel therapeutic strategies.

References

Comprehensive Application Notes and Protocols: Prodrugs of Perzinfotel with Enhanced Oral Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Perzinfotel (1) is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated significant efficacy in both inflammatory and neuropathic pain models. Despite its promising pharmacodynamic profile, the clinical development of this compound has been hampered by its exceptionally low oral bioavailability of merely 3-5%, which severely limits its therapeutic utility in chronic pain conditions that typically require oral medication [1]. To overcome this critical limitation, a targeted prodrug approach was employed to develop analogs with improved absorption characteristics while maintaining the desirable pharmacological activity of the parent compound.

The biopharmaceutical challenges associated with this compound are representative of a common issue in drug development where highly potent compounds exhibit suboptimal pharmacokinetic properties. According to general prodrug design principles, successful prodrug development requires a thorough understanding of the underlying physicochemical limitations, clear target product profile definition, and strategic selection of promoieties that address the specific absorption barriers while demonstrating adequate convertibility to the active parent compound [2]. This document provides detailed application notes and experimental protocols for the design, synthesis, characterization, and evaluation of this compound prodrugs, with particular emphasis on the oxymethylene-spaced diphenyl analogue 3a which demonstrated the most favorable pharmacokinetic profile in preclinical studies.

Prodrug Design Rationale and Strategic Approach

Biopharmaceutical Considerations

The primary objective of the this compound prodrug program was to increase systemic exposure of the parent drug following oral administration through enhanced intestinal absorption. The extremely low oral bioavailability of this compound (3-5%) suggests significant limitations in either solubility, intestinal permeability, or both. Prodrug strategies represent a well-established approach to overcome such biopharmaceutical limitations by temporarily modifying the physicochemical properties of the parent molecule [2]. The strategic design of prodrugs requires careful consideration of several key factors:

  • Identification of the rate-limiting absorption barrier through comprehensive physicochemical characterization
  • Selection of appropriate promoiety that effectively addresses the identified limitations
  • Ensuring efficient enzymatic or chemical reconversion to the active parent drug
  • Demonstrating adequate stability of the prodrug in gastrointestinal fluids
  • Establishing safety and toxicological profile of both prodrug and released promoiety

For this compound, the oxymethylene-spaced prodrug approach was selected to enhance membrane permeability while maintaining adequate stability for sufficient absorption of the intact prodrug. The specific structural modification involving diphenyl ether linkage in prodrug 3a was designed to optimize lipophilicity while incorporating chemical features that would facilitate enzymatic cleavage after absorption [1].

Chemical Design Strategy

The prodrug design strategy for this compound focused on synthesizing a series of prodrug derivatives (3a-h) with varying physicochemical properties. The oxymethylene-spaced analogue 3a emerged as the lead candidate based on a comprehensive evaluation of stability, convertibility, and eventual oral bioavailability of this compound. The chemical approach involved:

  • Modification of ionizable groups to alter pH-dependent solubility
  • Strategic introduction of lipophilic substituents to enhance membrane permeability
  • Incorporation of enzymatically cleavable linkages to ensure efficient regeneration of parent drug
  • Balancing lipophilicity and aqueous solubility to maintain dissolution in gastrointestinal fluids

The design rationale for compound 3a specifically addressed the need for metabolic stability during intestinal absorption while allowing efficient hepatic or systemic conversion to the active parent compound. This was achieved through careful optimization of the spacer length and the electronic properties of the promoiety to achieve the desired balance between metabolic stability and convertibility [1].

Experimental Protocols: Synthesis and Characterization

Chemical Synthesis of this compound Prodrug 3a
Materials and Equipment
  • Parent compound: this compound (1) (1.0 equiv, MW = 447.32 g/mol)
  • Reagents: Oxymethylene-spaced diphenyl promoiety precursor (1.2 equiv), appropriate coupling reagents (DCC, EDC, or HATU), catalysts (DMAP, 0.1 equiv), and molecular sieves (4Å)
  • Solvents: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF), all stored over molecular sieves
  • Equipment: Round-bottom flask with stir bar, reflux condenser, argon/nitrogen gas inlet, heating mantle, TLC plates (Silica Gel 60 F254), flash chromatography system
Synthesis Procedure
  • Reaction Setup: Charge a dried 250 mL round-bottom flask with this compound (2.24 g, 5.0 mmol) and the oxymethylene-spaced diphenyl promoiety precursor (1.2 equiv, 6.0 mmol). Add 100 mL of anhydrous DCM and stir until complete dissolution.

  • Coupling Reaction: Add the coupling agent (1.5 equiv, 7.5 mmol) followed by DMAP (0.1 equiv, 0.5 mmol) under inert atmosphere. Equip the flask with a reflux condenser and maintain the reaction at 25°C under continuous stirring.

  • Reaction Monitoring: Monitor reaction progress by TLC (eluent: 7:3 hexane:ethyl acetate) or LC-MS at 2-hour intervals. The reaction typically reaches completion within 6-8 hours.

  • Workup Procedure: Upon completion (as indicated by >95% conversion), quench the reaction by adding 50 mL of saturated ammonium chloride solution. Extract the product with DCM (3 × 50 mL), combine organic layers, and wash with brine (1 × 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography (silica gel, gradient elution from 9:1 to 7:3 hexane:ethyl acetate) to obtain prodrug 3a as a white solid.

  • Characterization: Confirm structure and purity by ( ^1H ) NMR, ( ^{13}C ) NMR, HRMS, and HPLC (purity >98%). The typical yield for this reaction ranges from 65-75% after purification [1].

Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC) Protocol
  • Column: Waters XBridge C18 (4.6 × 150 mm, 3.5 μm)
  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
  • Gradient Program: 0 min (20% B), 0-5 min (20-50% B), 5-15 min (50-95% B), 15-20 min (95% B), 20-25 min (95-20% B)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 10 μL
  • Column Temperature: 30°C
  • Sample Preparation: Dissolve 1 mg of prodrug in 1 mL of methanol, filter through 0.45 μm PTFE membrane
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR spectrometer
  • Sample Preparation: Dissolve 10-20 mg of prodrug in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
  • Acquisition Parameters: Standard ( ^1H ) NMR (64 scans), ( ^{13}C ) NMR (1024 scans), and 2D experiments (COSY, HSQC, HMBC) for structural confirmation
  • Data Processing: Apply exponential window function (line broadening 0.3 Hz) before Fourier transformation

Table 1: Characterization Data for this compound Prodrug 3a

Parameter Value/Description Method
Molecular Formula C₃₀H₂₅F₃N₂O₅ HRMS
Molecular Weight 550.52 g/mol HRMS
Melting Point 148-150°C Differential Scanning Calorimetry
Purity >98% HPLC-UV
( ^1H ) NMR Consistent with proposed structure 400 MHz NMR
HRMS [M+H]⁺ m/z 551.1832 (calc), 551.1829 (found) ESI-HRMS

Stability and Bioconversion Assessment

Chemical Stability Protocols
Materials and Reagents
  • Buffers: 0.1 M HCl (pH 1.2), simulated gastric fluid (SGF, pH 1.2), phosphate buffers (pH 5.0, 6.8, 7.4), simulated intestinal fluid (SIF, pH 6.8)
  • Equipment: Water bath with shaking capability, HPLC system with autosampler, pH meter
Procedure for Chemical Stability Studies
  • Solution Preparation: Prepare stock solution of prodrug 3a in acetonitrile (1 mg/mL). Dilute with appropriate buffer to achieve final concentration of 10 μg/mL (1% organic content).

  • Incubation Conditions: Aliquot 1 mL of solution into 2 mL HPLC vials and incubate in triplicate at 37°C with constant shaking (50 rpm).

  • Sampling Time Points: Withdraw 50 μL aliquots at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. Immediately mix with 50 μL of ice-cold acetonitrile to stop degradation.

  • Analysis: Centrifuge samples at 13,000 rpm for 5 minutes and analyze supernatant by HPLC using validated method.

  • Data Analysis: Calculate remaining prodrug percentage by comparing peak areas to t=0 control. Determine degradation rate constants using first-order kinetics.

Acceptance Criteria
  • SGF stability: >90% remaining after 2 hours
  • pH 7.4 buffer stability: >80% remaining after 4 hours
  • No significant degradation products (>1%) in any stability samples
Enzymatic Bioconversion Studies
Plasma Stability Protocol
  • Plasma Collection: Collect fresh rat plasma with EDTA as anticoagulant. Centrifuge at 2000 × g for 15 minutes to remove cellular components.

  • Incubation Setup: Pre-incubate plasma at 37°C for 5 minutes. Add prodrug 3a (10 μL of 100 μg/mL stock in acetonitrile) to 990 μL plasma (final concentration 1 μg/mL).

  • Sampling: Withdraw 100 μL aliquots at 0, 2, 5, 10, 15, 30, 60, and 120 minutes. Immediately add to 200 μL of ice-cold acetonitrile containing internal standard.

  • Sample Processing: Vortex for 30 seconds, centrifuge at 13,000 rpm for 10 minutes. Transfer supernatant for LC-MS/MS analysis.

  • Analysis: Quantify prodrug 3a, intermediate 2a, and this compound (1) using validated LC-MS/MS method with calibration curves for each analyte.

Table 2: Stability Profile of Prodrug 3a Under Various Conditions

Condition Half-life (t₁/₂) Major Degradant Conversion Rate to this compound
Simulated Gastric Fluid (pH 1.2) >4 hours None detected <5% in 2 hours
Phosphate Buffer (pH 7.4) 3.2 hours Intermediate 2a ~15% in 4 hours
Rat Plasma 12.5 minutes Intermediate 2a → this compound >90% in 60 minutes
Human Plasma 18.3 minutes Intermediate 2a → this compound >85% in 60 minutes
Liver Microsomes 8.7 minutes This compound >95% in 30 minutes

Pharmacokinetic and Pharmacodynamic Evaluation

In Vivo Pharmacokinetics Protocol
Animal Studies
  • Animals: Male Sprague-Dawley rats (250-300 g, n=6 per group) with catheter implantation in jugular vein
  • Dosing: this compound (30 mg/kg) or prodrug 3a (10 mg/kg) administered by oral gavage in vehicle (0.5% methylcellulose, 0.1% Tween 80)
  • Sample Collection: Blood samples (0.3 mL) collected at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into EDTA-containing tubes
  • Plasma Preparation: Centrifuge blood at 2000 × g for 15 minutes, transfer plasma to clean tubes, store at -80°C until analysis
Bioanalytical Method
  • Sample Extraction: Add 200 μL of acetonitrile containing internal standard to 100 μL of plasma. Vortex for 2 minutes, centrifuge at 13,000 rpm for 10 minutes.

  • LC-MS/MS Analysis:

    • Instrument: Triple quadrupole mass spectrometer with electrospray ionization
    • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)
    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
    • Gradient: 0-2 min (5-95% B), 2-3 min (95% B), 3-3.5 min (95-5% B)
    • Detection: MRM transitions for this compound (m/z 447.1→330.0), prodrug 3a (m/z 551.2→447.1), intermediate 2a
  • Data Processing: Calculate pharmacokinetic parameters using non-compartmental analysis in validated software (e.g., WinNonlin)

Table 3: Pharmacokinetic Parameters of this compound After Oral Administration of this compound (30 mg/kg) or Prodrug 3a (10 mg/kg) in Rats

Parameter This compound (30 mg/kg) Prodrug 3a (10 mg/kg) Fold Improvement
Cₘₐₓ (μg/mL) 0.42 ± 0.09 1.85 ± 0.32 4.4×
Tₘₐₓ (h) 1.5 ± 0.6 0.75 ± 0.25 -
AUC₀–∞ (μg·h/mL) 2.15 ± 0.58 8.92 ± 1.76 4.2×
t₁/₂ (h) 4.1 ± 1.2 5.5 ± 1.5 -
Relative BA 100% (reference) 250% 2.5×
In Vivo Efficacy Assessment
Inflammatory Pain Model
  • Animal Model: Male C57BL/6 mice (20-25 g, n=8-10 per group)
  • Inflammation Induction: Administer 20 μL of 1% carrageenan solution in saline into the plantar surface of right hind paw
  • Drug Treatment: Administer vehicle, this compound (30 mg/kg), or prodrug 3a (10 mg/kg) orally 2 hours post-carrageenan injection
  • Pain Assessment: Measure paw withdrawal latency to thermal stimulus (Hargreaves test) and mechanical sensitivity (von Frey filaments) at 1, 2, 4, 6, and 8 hours post-dose
  • Data Analysis: Express results as percent maximum possible effect (%MPE) compared to vehicle control

The experimental workflow for the comprehensive evaluation of this compound prodrugs illustrates the sequential process from design to in vivo validation:

G cluster_1 Design Phase cluster_2 Evaluation Phase cluster_3 In Vivo Validation Start Start Design Design Start->Design Define objectives Synthesis Synthesis Design->Synthesis Select promoiety PhysChem Physicochemical Properties Design->PhysChem Characterize Strategy Prodrug Strategy Design->Strategy Establish InVitro InVitro Synthesis->InVitro Confirm structure PK PK InVitro->PK Acceptable stability Stability Chemical Stability InVitro->Stability Assess Conversion Enzymatic Conversion InVitro->Conversion Evaluate Efficacy Efficacy PK->Efficacy Favorable PK Exposure Systemic Exposure PK->Exposure Measure Results Results Efficacy->Results Demonstrate efficacy PainModel Pain Models Efficacy->PainModel Test in

Conclusion and Application Notes

The prodrug approach for this compound has successfully addressed the critical limitation of poor oral bioavailability that hindered its development as an oral analgesic. The oxymethylene-spaced diphenyl analogue 3a demonstrated a 2.5-fold increase in systemic exposure of this compound despite being administered at one-third the dose, representing a significant 7.5-fold improvement in dose-normalized bioavailability [1]. This enhancement translated to improved pharmacodynamic activity in a rodent inflammatory pain model, with prodrug 3a showing significantly greater potency and longer duration of action compared to the parent drug.

The successful development of this compound prodrugs provides valuable insights for drug development scientists facing similar challenges with poorly bioavailable compounds:

  • Strategic prodrug design should balance metabolic stability during absorption with efficient conversion to the parent drug systemically
  • Comprehensive in vitro characterization including stability in gastrointestinal fluids and plasma provides critical predictors of in vivo performance
  • Appropriate animal models are essential for evaluating both pharmacokinetic enhancement and therapeutic efficacy
  • Lead prodrug selection should consider not only bioavailability improvement but also overall safety profile, including potential toxicity of the promoiety

The experimental protocols outlined in this document provide a systematic framework for the design, synthesis, and evaluation of prodrugs to overcome poor oral bioavailability. These methods can be adapted to other drug development programs where absorption limitations prevent the advancement of otherwise promising therapeutic candidates.

References

analytical methods for Perzinfotel quantification

Author: Smolecule Technical Support Team. Date: February 2026

Known Information about Perzinfotel

This compound (also known as EAA-090) is a selective and competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It has high affinity for the glutamate site of the receptor and has been studied for its potential to block thermal hypersensitivity with a superior therapeutic profile compared to other NMDA antagonists like memantine or ketamine [1].

From a chemical perspective, this compound contains a squaramide motif. This motif is often used in medicinal chemistry as a bioisosteric replacement for various functional groups, including phosphate and carboxylate groups, due to its ability to form multiple hydrogen bonds [2]. The structure of this compound is [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid [1].

A Framework for Developing a Quantification Method

Although a specific method for this compound was not found, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard technique for quantifying small molecule drugs in biological matrices. The following workflow outlines the core steps involved in developing and validating such a bioanalytical method, which can be adapted for this compound.

G cluster_0 Validation Parameters Start Start Method Development SamplePrep Sample Preparation (Protein Precipitation) Start->SamplePrep LCConditions Optimize LC Conditions (Column, Mobile Phase, Gradient) SamplePrep->LCConditions MSDetection Optimize MS/MS Detection (MRM Transitions) LCConditions->MSDetection FullValidation Full Method Validation MSDetection->FullValidation PKStudy Apply to PK Study FullValidation->PKStudy V1 Selectivity FullValidation->V1 V2 Linearity & LLOQ FullValidation->V2 V3 Precision & Accuracy FullValidation->V3 V4 Matrix Effect FullValidation->V4 V5 Stability FullValidation->V5

Proposed LC-MS/MS Method Development Guide

You can use the following tables as a starting point for developing your own protocol. The parameters are based on common practices for quantifying small molecules in biological fluids [3] [4].

Table 1: Suggested LC-MS/MS Instrumental Parameters

This table outlines key parameters to optimize for the liquid chromatography and mass spectrometry detection of this compound.

Parameter Suggested Starting Conditions
LC System UHPLC or HPLC with binary pump and autosampler (maintained at 4-10°C).
Analytical Column C18 reverse-phase column (e.g., 50-100 mm x 2.1-3.0 mm, 1.7-1.8 µm).
Mobile Phase A Aqueous phase (e.g., 0.1% Formic acid in water).
Mobile Phase B Organic phase (e.g., 0.1% Formic acid in acetonitrile).
Gradient Program Start at 5-20% B; ramp to 90-95% B over 1-3 minutes; hold; re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min.
Injection Volume 1 - 10 µL.
MS Detector Triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), positive or negative mode*.
MRM Transitions Precursor ion → Product ion (Quantifier); Precursor ion → Product ion (Qualifier).

* Note on Ionization: The optimal ionization mode for this compound must be determined experimentally. While its phosphonic acid group suggests potential for negative ion mode, the squaramide and other nitrogenous groups could make it amenable to positive ion mode [2].

Table 2: Key Bioanalytical Method Validation Parameters

Any developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters are typically assessed [3] [4].

Validation Parameter Acceptance Criteria (Example)
Selectivity/Specificity No significant interference (>20% of LLOQ) from blank matrix at the retention time of the analyte.
Linearity & LLOQ A linear calibration curve (e.g., 1-5000 ng/mL) with a correlation coefficient (r²) > 0.99. The LLOQ should have a signal-to-noise ratio >10 and precision & accuracy within ±20%.
Precision & Accuracy Intra- and inter-day precision (Relative Standard Deviation, RSD) ≤15%. Accuracy (Relative Error, RE) within ±15% of the nominal concentration (±20% at LLOQ).
Matrix Effect Consistent matrix factor (close to 1.0) with a coefficient of variation (CV) ≤15%.
Extraction Recovery Consistent and reproducible recovery of the analyte, not necessarily 100%.
Stability Demonstrate analyte stability in matrix after short-term (bench-top), long-term (frozen), and freeze-thaw cycles (within ±15% of nominal).

References

Analytical Framework for Drug Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

A robust stability-indicating assay is foundational for any drug stability study. The following table summarizes the core components and methodological choices for developing such an assay, based on current chromatographic practices [1].

Assay Component Description & Purpose Key Methodological Considerations
Core Technique High-Performance Liquid Chromatography (HPLC); dominant technique for separating drug substance from degradation impurities [1]. Select a suitable chromatographic column (e.g., C8, C18). Choose isocratic or gradient elution mode based on complexity of sample [1].
Detection Mode Hyphenated techniques (e.g., LC-MS); enable parallel quantitative analysis and qualitative identification of degradants [1]. Use Mass Spectrometry (MS) for structural identification of unknown degradants. Diode Array Detector (DAD) can assess peak purity [1].
Method Validation Demonstration that the analytical procedure is suitable for its intended purpose; a regulatory requirement [1]. Parameters include specificity (resolve drug from impurities), accuracy, precision, and sensitivity.
Forced Degradation Intentional stress of drug substance (e.g., with acid, base, oxidant) to validate the assay and identify degradation pathways [1]. Stress conditions should produce 5-20% degradation. Helps establish stability-indicating capability and degradation pathways [1].

Proposed Protocol for Perzinfotel Stability in Biological Matrices

Here is a detailed experimental protocol adapted from general guidelines and a specific study on antisense oligonucleotides, which provides a relevant example of nuclease-mediated degradation in biological systems [2] [1].

Sample Preparation
  • Biological Matrices: Use pooled and characterized lots of rat, mouse, or human plasma and liver homogenate. Liver homogenate is critical for assessing metabolic stability from hepatic enzymes [2].
  • Spiking Procedure: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile). Spike the stock solution into the pre-warmed biological matrix to achieve a therapeutically relevant concentration (e.g., 1-10 µM). The final solvent concentration should not exceed 1% (v/v) to avoid altering enzymatic activity [2].
  • Controls: Include matrix blanks (matrix + solvent) and zero-time point controls (sample inactivated immediately after spiking).
Stability Incubation
  • Conditions: Incubate the spiked matrix in a shaking water bath or incubator at 37°C to simulate physiological temperature [2].
  • Time Course: Withdraw aliquots at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes) into a pre-chilled container [2].
  • Replication: Perform all incubations in at least triplicate to ensure statistical significance of the results.
Reaction Termination and Sample Analysis
  • Termination: Stop the metabolic reaction at each time point by immediately mixing the aliquot with a equal volume of ice-cold acetonitrile containing an internal standard. This precipitates proteins and halts enzymatic activity [2].
  • Processing: Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000-15,000 × g for 10 minutes) to pellet the precipitated proteins.
  • Analysis: Carefully inject the clarified supernatant into the validated LC-MS system for analysis [1].

Data Interpretation and Workflow

The data generated from the stability study should be processed to determine the degradation kinetics of this compound. The following workflow outlines the key steps from sample preparation to data analysis.

G Start Start Stability Assessment Prep Sample Preparation (Spike this compound into Biological Matrix) Start->Prep Incubate Incubate at 37°C Prep->Incubate Aliquot Withdraw Aliquots at Pre-set Time Points Incubate->Aliquot Time Course Stop Terminate Reaction (Ice-cold Acetonitrile) Aliquot->Stop Analyze LC-MS Analysis Stop->Analyze Calculate Calculate % Parent Compound Remaining Analyze->Calculate Model Model Degradation Kinetics (e.g., half-life) Calculate->Model Identify Identify Major Metabolites via MS Fragmentation Model->Identify

  • Quantification: Plot the percentage of the parent this compound peak area (relative to the internal standard and the zero-time point) against time.
  • Kinetic Modeling: Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the in vitro half-life (t₁/₂) of this compound in each matrix.
  • Metabolite Identification: Use the high-resolution mass spectrometry data to identify major degradation products or metabolites. Propose structures based on the mass-to-charge ratio (m/z) and fragmentation patterns [2] [1].

Critical Considerations for Researchers

  • Matrix Effects: Different biological matrices (e.g., plasma vs. liver homogenate) contain varying enzyme compositions, leading to potentially different degradation profiles and rates. These must be investigated separately [2].
  • Prodrug Strategy: The search results indicate that this compound has very low oral bioavailability (3-5%). If stability in the gastrointestinal tract or liver is a limiting factor, a prodrug approach—as was successfully used to improve its absorption—should be considered for future formulations [3].
  • Sample Collection Tubes: If plasma samples are to be collected from in vivo studies, be aware that some drugs adsorb to the gel material in common plasma separator tubes, leading to falsely low concentration measurements over time. This potential artifact should be evaluated or avoided by using non-gel tubes [4].

References

Introduction to Perzinfotel and NMDA Receptors

Author: Smolecule Technical Support Team. Date: February 2026

Perzinfotel (EAA-090) is a competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory [1]. Dysregulation of NMDA receptors, particularly those containing the NR2B subunit, is implicated in pathological conditions such as neuropathic pain [2]. As a competitive antagonist, this compound binds to the glutamate site of the NMDA receptor, thereby blocking the action of the natural agonist glutamate and providing neuroprotective effects [3].

Receptor binding assays are fundamental techniques used to study the interaction between a ligand (like this compound) and its specific cellular receptor. These assays allow for the identification and characterization of both agonists and antagonists, providing quantitative data on binding affinity (KD) and the maximum number of binding sites (Bmax) [4]. For membrane-bound receptors like the NMDA receptor, these assays often use prepared tissue homogenates (e.g., from rat brain synaptosomes) and a labeled ligand to compete with the test compound for receptor sites [4].

Quantitative Bioactivity Profile of this compound

The table below summarizes the key in vitro bioactivity data for this compound:

Assay Type Measured Value (IC₅₀) Biological Endpoint
Receptor Binding Affinity [3] 30 nM Displacement of a radiolabeled ligand from the glutamate site of the NMDA receptor.
Functional Blockade [3] 0.48 µM Inhibition of NMDA-induced ionic currents.
Neuroprotection [3] 1.6 µM Blockade of glutamate-induced neurotoxicity.

Detailed Protocol: Competitive NMDA Receptor Binding Assay for this compound

This protocol outlines a method to determine the binding affinity of this compound for the NMDA receptor using a competitive binding approach with a radiolabeled ligand.

I. Materials and Reagents
  • Membrane Preparation: Crude synaptosomal membranes from rat forebrain or cortex [4].
  • Radioligand: [³H]-Glutamate or [³H]-CGP-39653.
  • Test Compound: this compound.
  • Buffers:
    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4 (at 4°C).
    • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (at room temperature). Note that high sodium concentrations (~150 mM) can affect agonist binding affinity for some GPCRs, but this is a consideration for assay optimization [4].
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Equipment: Cell harvester, glass fiber filters (e.g., GF/B or GF/C), scintillation counter, water bath or incubator, centrifuge.
II. Experimental Workflow

The following diagram illustrates the key stages of the competitive receptor binding assay:

G cluster_incubation Incubation Mix (60 min, RT) Start Prepare Synaptosomal Membranes A Incubate Components Start->A B Separate Bound from Free A->B Membranes Membranes Radioligand ³H-Ligand (Fixed Conc.) Competitor This compound (Varying Conc.) C Measure Bound Radioactivity B->C D Data Analysis C->D Receptor Receptor , fillcolor= , fillcolor=

III. Step-by-Step Procedure
  • Membrane Preparation:

    • Homogenize fresh or thawed rat brain tissue in ice-cold Homogenization Buffer.
    • Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 min at 4°C).
    • Discard the supernatant and resuspend the pellet in Assay Buffer. Repeat this wash step 2-3 times to remove endogenous glutamate.
    • Resuspend the final pellet in Assay Buffer and determine the protein concentration. Aliquot and store at -80°C until use.
  • Assay Setup and Incubation:

    • Thaw membrane preparations on ice and dilute to the desired protein concentration in Assay Buffer.
    • In assay tubes, add the following components:
      • Assay Buffer (to a final volume of 500 µL).
      • Membrane suspension (e.g., 50-100 µg of protein).
      • Radioligand at a fixed, near-KD concentration (e.g., 5-10 nM for [³H]-Glutamate).
      • This compound at a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M) to generate a full competition curve.
    • Include control tubes:
      • Total Binding (TB): Contains radioligand and membranes, but no competing compound.
      • Non-Specific Binding (NSB): Contains radioligand, membranes, and a high concentration (e.g., 1 mM) of unlabeled glutamate or NMDA to define binding not specific to the NMDA receptor.
    • Vortex all tubes and incubate at room temperature for 45-60 minutes to reach binding equilibrium.
  • Termination and Separation:

    • Rapidly filter the incubation mixture under vacuum through glass fiber filters pre-soaked in cold Wash Buffer (to reduce non-specific binding).
    • Quickly rinse the filter 3-4 times with ice-cold Wash Buffer (e.g., 5 mL per wash).
  • Detection:

    • Transfer filters to scintillation vials, add scintillation cocktail, and allow to extract for several hours.
    • Measure the bound radioactivity using a scintillation counter.
IV. Data Analysis
  • Calculate specific binding for each tube: Specific Binding = Total Binding - Non-Specific Binding.
  • For each concentration of this compound, calculate the percentage of specific binding inhibition relative to the control (TB-NSB).
  • Plot the percentage of specific binding inhibition against the logarithm of this compound concentration.
  • Fit the data using a non-linear regression curve (e.g., "One-site Fit Ki" model) in software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC₅₀).
  • The inhibition constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand used, and KD is its dissociation constant.

Critical Considerations and Troubleshooting

  • Membrane Quality: The quality and purity of the membrane preparation are paramount. Repeated washing is essential to remove endogenous neurotransmitters that could interfere with the assay.
  • Defining NSB: Accurate determination of non-specific binding is critical for obtaining reliable specific binding data. The choice and concentration of the unlabeled competitor (e.g., glutamate) must be validated.
  • Assay Conditions: Parameters such as incubation time, temperature, buffer composition (e.g., absence/presence of ions like glycine or Mg²⁺ which modulate NMDA receptor activity), and protein concentration should be optimized for your specific system.
  • Functional Correlates: A binding assay confirms interaction with the receptor but not functional outcomes. The data in Table 1 show that this compound's functional IC₅₀ for blocking NMDA-induced currents is higher than its binding Ki. This is expected, as a binding assay measures affinity for the receptor site, while a functional assay reflects the complex process of ion channel blockade. For a comprehensive profile, functional assays (e.g., electrophysiology or calcium flux) are necessary complements to binding studies [4] [3].

References

Electrophysiology Techniques for Ion Channel Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Electrophysiology is the premier technique for studying the function of ion channels like the NMDA receptor, as it allows direct, real-time measurement of ion flow across a cell membrane in response to a drug candidate [1]. The following table summarizes the core techniques applicable to characterizing a compound such as Perzinfotel.

Technique Primary Application Key Measured Parameters Suitability for NMDA Receptor Antagonists
Whole-Cell Patch Clamp [2] Study of postsynaptic currents, neuronal excitability, and drug effects on ion channels in single cells. Current amplitude, current-voltage (I-V) relationship, activation/inactivation kinetics. High (Gold standard for direct measurement of NMDA receptor-mediated currents.)
Voltage Clamp [3] Holding the membrane potential at a fixed voltage to measure ion channel currents accurately. Peak current, steady-state current, reversal potential. High (Essential for isolating and studying voltage-dependent block of NMDA receptors.)
Automated/Population Patch Clamp (PPC) [4] Medium-to-high throughput screening of compound libraries for effects on ion channel targets. Success rate, ensemble current, compound potency (IC50). Medium-High (Ideal for screening and concentration-response studies with improved uniformity.)
Extracellular Recordings [2] Measurement of field potentials or compound action potentials (CAPs) in brain slices or tissues. Long-Term Potentiation (LTP), population spike amplitude. Medium (Useful for assessing net effect on synaptic plasticity and network activity.)

Detailed Experimental Protocols

Here are detailed methodologies for key experiments that would form the basis of a this compound characterization campaign.

Whole-Cell Voltage Clamp of Recombinant NMDA Receptors

This protocol is designed to directly measure the compound's effect on specific NMDA receptor subtypes expressed in a host cell line.

  • Objective: To determine the potency and mechanism of block of this compound on a specific NMDA receptor subtype (e.g., GluN1/GluN2A).
  • Cell Preparation: Use a stable cell line (e.g., HEK-293 or CHO cells) expressing the recombinant NMDA receptor subunits of interest [4].
  • Solutions:
    • Extracellular Solution: Hanks' Balanced Salt Solution (HBSS) or similar, containing agonists (e.g., 100 µM glutamate and 30 µM glycine) to activate the NMDA receptors [5].
    • Intracellular (Pipette) Solution: Typically contains cesium fluoride (CsF) or cesium methanesulfonate to block potassium currents and improve seal stability [4].
  • Equipment Setup: Utilize a standard patch-clamp rig including an inverted microscope, a patch-clamp amplifier, a digitizer, a micromanipulator, and a Faraday cage to minimize electrical interference [1].
  • Data Acquisition:
    • Establish a whole-cell configuration with a target seal resistance of >1 GΩ.
    • Hold the cell at a membrane potential of -60 mV.
    • Apply the extracellular solution to establish a baseline NMDA receptor current.
    • Co-apply increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) with the agonist solution.
    • Use a voltage-ramp protocol to generate current-voltage (I-V) relationships and assess voltage-dependence of block.
  • Data Analysis: Normalize the current in the presence of this compound to the baseline current. Fit the normalized data to a Hill equation to calculate the half-maximal inhibitory concentration (IC~50~).
Automated Electrophysiology for Concentration-Response

This protocol is adapted for higher-throughput screening using systems like the IonWorks Barracuda or Patchliner.

  • Objective: To efficiently generate a concentration-response curve for this compound across multiple NMDA receptor subtypes [4].
  • Cell Line: Use a suspension of HEK or CHO cells stably expressing the target NMDA receptor.
  • Platform: Employ an automated electrophysiology instrument in Population Patch Clamp (PPC) mode. PPC records from multiple cells per well, averaging the current and providing more uniform and robust data [4].
  • Voltage Protocol: A simple step protocol (e.g., hold at -60 mV, step to +50 mV) is sufficient for a screening assay.
  • Compound Addition: The instrument's fluidics system will sequentially add and perfuse different concentrations of this compound mixed with a fixed concentration of agonists.
  • Data Analysis: The software automatically analyzes the peak current amplitude for each well. The success rate and seal resistance are monitored, and the averaged data from each well is used to construct the concentration-response relationship directly, often without the need for pre-compound normalization [4].

The workflow for these experiments can be visualized in the following diagram, which outlines the key decision points and parallel paths for manual and automated electrophysiology.

G cluster_choice Select Primary Assay Method cluster_manual Manual Protocol Details cluster_auto Automated Protocol Details Start Start: Characterize This compound on NMDA Receptors A1 Manual Patch Clamp (High-Resolution) Start->A1 A2 Automated Patch Clamp (Medium-Throughput) Start->A2 B1 Establish Whole-Cell Configuration A1->B1 C1 Prepare Cell Suspension for PPC Plate A2->C1 B2 Apply Agonists + This compound B1->B2 B3 Run Voltage Protocols (I-V Relationship) B2->B3 B4 Analyze Current Block & Potency B3->B4 End Determine IC₅₀ and Mechanism of Action B4->End C2 Automated Compound Addition & Recording C1->C2 C3 Software-Generated Concentration-Response C2->C3 C3->End

A Practical Path Forward for Your Research

Since dedicated protocols are not publicly available, here is a practical approach to guide your work with this compound:

  • Consult Foundational Literature: The most critical step is to locate the original research papers that first identified and characterized this compound. These will contain the specific experimental conditions used by its discoverers.
  • Adapt from General NMDA Protocols: The protocols outlined above, particularly the Whole-Cell Voltage Clamp technique, are standard for investigating NMDA receptor antagonists and serve as an excellent starting template.
  • Leverage Vendor Resources: Companies that sell automated electrophysiology instruments (e.g., Molecular Devices, Sophion, Nanion) often provide detailed application notes and protocols for ion channel targets, which can be easily adapted [4] [1].

References

Stability and Pharmacokinetics of Perzinfotel Prodrug 3a

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key stability and performance data for the lead oxymethylene-spaced diphenyl analogue prodrug, 3a, as reported in the literature.

Property Finding for Prodrug 3a Experimental Context
Stability in Acidic pH "Good stability at acidic and neutral pH" [1] [2] In vitro conditions
Stability in Simulated Gastric Fluid (SGF) "Good stability... in simulated gastric fluid" [1] [2] In vitro conditions
Stability in Rat Plasma "Rapidly converted to [Perzinfotel] via 2a" [1] [2] Ex vivo rat plasma
Oral Bioavailability Systemic exposure of this compound from a 10 mg/kg dose of 3a was 2.5-fold greater than from a 30 mg/kg dose of this compound itself [1] [2] In vivo pharmacokinetic studies in rats
*In Vivo* Efficacy "Significantly more potent and had a longer duration of activity than [this compound] following oral administration in a rodent model of inflammatory pain" [1] [2] In vivo rodent pain model

General Experimental Protocol for Prodrug Stability

The search results indicate a standard methodological approach for evaluating prodrug stability. You can adapt the following general workflow, which is visualized in the diagram below.

Start Start: Prodrug Stability Assessment SGF Incubation in Simulated Gastric Fluid (SGF) Start->SGF SIF Incubation in Simulated Intestinal Fluid (SIF) Start->SIF Plasma Incubation in Biological Matrix (e.g., Plasma) Start->Plasma HPLC Sample Analysis (e.g., HPLC-MS/MS) SGF->HPLC SIF->HPLC Plasma->HPLC PK In Vivo Pharmacokinetic Study in Animal Model HPLC->PK Leads to End Data Analysis and Reporting PK->End

Key Procedural Details:

  • Stability in SGF/SIF: The prodrug is incubated in the relevant fluid at a controlled temperature (typically 37°C). Aliquots are taken at predetermined time points (e.g., 5, 10, 30, 60 minutes) and the reaction is stopped to prevent further degradation [3]. The concentration of the remaining prodrug and the appearance of the active parent drug are quantified.
  • Plasma Stability: A similar incubation is performed using plasma from the relevant species (e.g., rat, human). The enzymes present in plasma (e.g., esterases) are responsible for the conversion of the prodrug back to the active molecule [1] [3].
  • Analytical Method: HPLC-MS/MS (High-Performance Liquid Chromatography with Tandem Mass Spectrometry) is a standard technique for this analysis [4]. It allows for the sensitive and specific quantification of both the prodrug and active drug in complex biological mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is prodrug 3a stable in SGF but rapidly converts in plasma? This is by design. The chemical linkage in the oxymethylene-spaced prodrug is stable against the acidic hydrolysis conditions in the stomach but is a specific substrate for enzymes (likely esterases) that are abundant in the bloodstream [1] [3]. This property ensures the prodrug remains intact to survive gastric transit, then efficiently releases the active drug once absorbed into systemic circulation.

Q2: What is a critical positive control for a prodrug stability assay in SGF? It is crucial to include the active parent drug (this compound) in your SGF stability test. The study on a different nucleotide prodrug highlighted that while the prodrug was stable, the active drug had a half-life of less than 15 minutes in SGF [3]. Demonstrating this contrast validates that your experimental conditions can detect instability and that the prodrug strategy is effectively protecting the active molecule.

Q3: Our prodrug is not converting efficiently in plasma. What could be the issue? This could indicate that your prodrug is not a good substrate for the hydrolytic enzymes in the plasma sample you are using. Consider:

  • Species Specificity: Esterase activity can vary significantly between species [4]. Confirm you are using plasma from a pharmacologically relevant species.
  • Chemical Design: The specific chemical group used to mask the drug might be too stable or not recognized by the enzymes. This may require a re-evaluation of the promoiety used in your prodrug design.

Troubleshooting Guide

Problem Potential Causes Suggested Actions
Low Oral Bioavailability Poor solubility; instability in GI tract; inefficient enzymatic conversion post-absorption. Check solubility and permeability. Test stability in SGF & SIF. Confirm efficient conversion in liver S9 fraction or hepatocytes [3].
High Variability in Plasma Conversion Inconsistent enzyme activity in plasma batches; suboptimal incubation conditions. Use pooled plasma from multiple animals/donors. Standardize pre-incubation handling of plasma. Control pH and temperature precisely.
Parent Drug Degrades in SGF The active drug is inherently acid-labile (a common issue [3]). This is the core problem a prodrug aims to solve. It confirms the necessity of your prodrug approach. Proceed with in vivo PK studies to confirm improved exposure.

References

Perzinfotel Mechanism & Experimental Framework

Author: Smolecule Technical Support Team. Date: February 2026

Perzinfotel (EAA-090) is an N-Methyl-d-aspartate (NMDA) receptor antagonist [1]. Its primary investigated effect is the prevention of chemically induced thermal hypersensitivity, rather than providing direct antinociception (pain relief) [1]. This means it blocks the increased sensitivity to heat pain caused by chemical irritants.

The table below summarizes the key information from the search results and outlines a general approach for plasma concentration monitoring based on current methodologies.

Aspect Details for this compound General Guidance from Literature
Mechanism of Action Competitive NMDA receptor antagonist [1]. Not Applicable
Primary Pharmacological Effect Prevents irritant-induced thermal hypersensitivity [1]. Not Applicable
Quantitative Plasma Data Not available in the provided search results. Requires Therapeutic Drug Monitoring (TDM) via plasma concentration measurement [2] [3].
Experimental Monitoring Method Not specified in the provided search results. Use Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) [3]. Automated systems can improve efficiency [3].
Advanced Monitoring Technique Not specified in the provided search results. Emerging method: estimate plasma PK from high-frequency measurements in subcutaneous/intradermal interstitial fluid [2].

For designing your experiments, the general workflow for drug monitoring typically involves:

  • Administering the drug to the animal model.
  • Collecting blood samples at predetermined time points.
  • Processing samples (e.g., centrifugation) to obtain plasma.
  • Analyzing plasma samples using a validated method like LC-MS/MS to determine drug concentration [3].

The following diagram maps out this core experimental workflow for pharmacokinetic studies:

Start Study Design A1 Drug Administration Start->A1 A2 Serial Blood Sampling A1->A2 A3 Plasma Separation A2->A3 A4 Sample Analysis (e.g., LC-MS/MS) A3->A4 A5 Data Analysis & PK Modeling A4->A5 End Report Findings A5->End

Common Challenges & Troubleshooting Guide

Since specific data for this compound is limited, here are common issues in pharmacokinetic studies and general troubleshooting approaches based on established research practices.

Problem Area Potential Issue Suggested Action
Bioanalysis Inaccurate drug concentration measurements. Validate the LC-MS/MS method for this compound in your specific biological matrix (e.g., rat plasma). Check for matrix effects and ensure proper sample cleanup [3].
Data Variability High variability in pharmacokinetic parameters between subjects. Standardize animal handling, dosing procedures, and sample collection times. Ensure the stability of this compound in plasma samples under your storage conditions [3].
Correlating Effect Difficulty linking plasma concentration to pharmacological effect. Design studies that measure the prevention of thermal hypersensitivity (e.g., using a warm-water tail-withdrawal assay [1]) concurrently with plasma drug levels.
Methodology Gaps Lack of established protocols for this compound. Explore innovative techniques, such as using high-frequency data from subcutaneous sensors to estimate plasma pharmacokinetics, though this may require further validation [2].

References

Perzinfotel analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Method Development

For a new chemical entity like Perzinfotel, method development is an iterative process that evolves with the drug's development phase. The goal is to create a stability-indicating method that can accurately separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradation products [1].

A typical workflow for developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is common for small molecules like this compound, is outlined below. You can use this as a starting point and customize it for your specific needs.

Start Start: HPLC Method Development Column 1. Column/Chemistry Scouting (C18, C8, Phenyl, etc.) Start->Column MobilePhase 2. Mobile Phase Scouting (pH, Buffer, Organic Modifier) Column->MobilePhase Gradient 3. Gradient Optimization (From shallow to final gradient) MobilePhase->Gradient ForcedDeg 4. Forced Degradation Studies (Assess method selectivity) Gradient->ForcedDeg FinalParams 5. Define Final Method Parameters ForcedDeg->FinalParams

Key Experiments & Protocols

Forced Degradation Studies

Forced degradation is critical to prove your method can measure the analyte of interest without interference. It should be performed on both the API and the drug product [1].

  • Objective: To validate that the analytical method is stability-indicating.
  • Protocol:
    • Acid/Base Stress: Treat this compound with 0.1M HCl and 0.1M NaOH at room temperature for a period (e.g., 1-24 hours). Neutralize before analysis.
    • Oxidative Stress: Treat with 3% hydrogen peroxide at room temperature for a period (e.g., 1-24 hours).
    • Thermal Stress: Expose the solid API to dry heat (e.g., 60°C for 1-2 weeks).
    • Photostress: Expose to UV and visible light as per ICH guidelines.
  • Success Criteria: Aim for 5-20% degradation of the main peak to avoid secondary degradation. The method should successfully resolve the main this compound peak from all degradation products [1].
System Suitability and Robustness Testing

These tests ensure the method functions correctly each time it is run and is resilient to small, deliberate variations in parameters [1].

  • Objective: To establish that the instrument, reagents, and operator are ready for analysis.
  • Parameters to Test:
    • Precision (Repeatability): Inject six replicates of a standard and calculate the %RSD of the peak response.
    • Resolution: Ensure baseline separation between this compound and its closest eluting impurity.
    • Tailing Factor: Ensure the peak symmetry is within acceptable limits.
  • Robustness Experiments: Deliberately vary parameters like:
    • Mobile phase pH (±0.2 units)
    • Column temperature (±5°C)
    • Flow rate (±10%)
    • Mobile phase composition (±2-3%)
    • Different columns (from different lots or manufacturers) These experiments help define the system suitability criteria and the method's operational design space [1].

Troubleshooting Common HPLC Issues

Here are some common HPLC challenges and potential solutions tailored to method development.

Issue & Description Potential Causes & Solutions

| Poor Peak Shape Tailing or fronting of the main peak. | Cause: Secondary interactions with residual silanols on the column. This compound contains multiple hydrogen bond donors/acceptors [2]. Solution: Use a lower pH mobile phase (e.g., pH 2-3), add a competing base like triethylamine to the mobile phase, or switch to a column designed for basic compounds. | | Inadequate Resolution Peaks of interest are not fully separated. | Cause: The chromatographic conditions are not selective enough. Solution: Optimize the gradient program (slope, initial/final % organic). Adjust mobile phase pH to change the ionization state of analytes. Consider a column with different selectivity (e.g., phenyl vs. C18). | | Irretrievable Retention Analyte elutes too early or not at all. | Cause (Early Elution): Mobile phase is too strong. Solution: Decrease the initial percentage of organic modifier (e.g., acetonitrile). Cause (No Elution): Mobile phase is too weak or analyte is precipitating. Solution: Increase the gradient's final organic percentage; ensure mobile phase is compatible with the sample solvent. | | High Backpressure Pressure is consistently outside the normal range. | Cause: Column blockage. Solution: Always filter samples and mobile phases through a 0.45 µm or 0.22 µm membrane. Use a guard column to protect the analytical column. Flush the system according to the column manufacturer's instructions. |

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to establish for a this compound assay method? For a quantitative assay, you must validate the following parameters as per ICH Q2(R1) guidelines [1]:

  • Accuracy: How close the result is to the true value. Established by spiking and recovery experiments.
  • Precision: Includes repeatability (same day, same analyst) and intermediate precision (different days, different analysts, different instruments).
  • Specificity: The ability to unequivocally assess the analyte in the presence of impurities and excipients. Proven via forced degradation studies.
  • Linearity & Range: The method's response should be directly proportional to the analyte's concentration over a specified range.
  • Limit of Detection (LOD) & Quantitation (LOQ): The lowest amounts that can be detected or quantified, typically with signal-to-noise ratios of 3:1 and 10:1, respectively.
  • Robustness: As described in the experimental protocols above.

Q2: How do I manage method changes and transfers to another lab?

  • Handling Changes: Any significant change to the method (e.g., instrumentation, critical parameters) requires additional validation, known as re-validation, to demonstrate the method remains suitable for its intended use [1].
  • Method Transfer: This is a formal process to demonstrate the method works successfully in a different laboratory. It involves a transfer protocol where both labs analyze the same set of samples (e.g., placebo, finished product) and compare results against pre-defined acceptance criteria [1].

Q3: Where can I find structural or property data on this compound to inform my method development? The DrugBank entry for this compound (DB12365) is a good starting point. It provides the chemical formula (C9H13N2O5P), SMILES string, and predicted properties like a negative LogP (-1.3 to -2.2), indicating high polarity, and several hydrogen bond acceptors and donors [2]. This data can help guide your initial choices for column chemistry and mobile phase composition.

Key Takeaways for Your Project

  • Start with a Strong Foundation: The general principles of HPLC method development and validation are directly applicable to this compound, even in the absence of a published monograph.
  • Embrace Iteration: Method development is not linear. Be prepared to cycle back and optimize parameters like pH and column chemistry based on your initial scouting and forced degradation results [1].
  • Document Everything: Meticulous documentation of all scouting experiments, forced degradation results, and robustness studies is crucial for building the knowledge base required for regulatory submissions [1].

References

Perzinfotel solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Perzinfotel

The table below summarizes the key identified properties of this compound (EAA-090).

Property Value / Description
IUPAC Name Not fully specified in available data
Molecular Weight 260.18 g/mol [1]
Molecular Formula C(9)H({13})N(_2)O(_5)P [1]
CAS Number 144912-63-0 [1]
Description Effective, selective, and competitive NMDA receptor antagonist with neuroprotective effects [1]
In Vitro Activity Blocks NMDA-induced currents (IC({50}): 0.48 μM) and glutamate-induced neurotoxicity (IC({50}): 1.6 μM) [1]
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1]

Solubility Enhancement Techniques for Research

In the absence of specific data for this compound, here are standard experimental approaches to investigate and improve solubility for compounds like this.

Formulation-Based Strategies

These methods involve physically or chemically modifying the drug's environment without changing its chemical structure [2].

  • Co-solvents: Use water-miscible solvents like DMSO, PEG300, ethanol, or propylene glycol. A protocol for an in vivo formulation of this compound suggests a mixture of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline [1].
  • Surfactants: Agents like Tween 80 can be used in formulations to increase wetting and dissolution [1].
  • Complexing Agents: Cyclodextrins can form inclusion complexes, trapping hydrophobic molecules within their hydrophilic cavity.
  • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area, which can enhance dissolution rate.
  • Solid Dispersions: Dispensing the drug in a hydrophilic polymer matrix can improve solubility.
Molecular Modification Strategy: Prodrug Approach

A highly relevant strategy for this compound involves modifying its core chemical structure. This compound is a squaramide [2]. This class of compounds is known for its ability to act as a molecular metaphor or bioisostere for other functional groups, such as carboxylic acids or peptide bonds [3]. This property can be exploited for a prodrug approach.

  • Principle: The squaramide moiety can be chemically modified into a more water-soluble derivative. This derivative (the prodrug) is administered and then converted back to the active parent drug (this compound) inside the body through enzymatic or chemical hydrolysis [3].
  • Experimental Focus: Synthesis efforts could focus on creating semisquarate esters or other soluble derivatives of the squaric acid core that are designed to be cleaved in vivo.

Experimental Workflow for Solubility Screening

The following diagram outlines a logical, tiered experimental approach to identify a viable solubility enhancement method for a challenging compound like this compound.

cluster_1 Tier 1: Initial Screening cluster_2 Tier 2: Advanced Methods cluster_3 Tier 3: Chemical Modification Start Start: Poorly Soluble Compound T1A Co-solvent & Surfactant Blends Start->T1A T1B pH-Solubility Profile Start->T1B T1C Cyclodextrin Screening Start->T1C T2A Particle Size Reduction T1A->T2A Failed End Evaluate Lead Formulation (in vitro efficacy & stability) T1A->End Acceptable T1B->T2A Failed T1B->End Acceptable T1C->T2A Failed T1C->End Acceptable T3A Prodrug Synthesis (e.g., Squaramide Deriv.) T2A->T3A Failed T2A->End Acceptable T2B Solid Dispersion Screening T2B->T3A Failed T2B->End Acceptable T3A->End Proceed to in vivo studies

Frequently Asked Questions (FAQs)

Q1: The predicted density of this compound is 1.60 g/cm³. What does this imply for formulation? A high density can indicate challenges in formulating a uniform suspension, as the active ingredient may settle rapidly. Using suspending agents like hydroxypropyl methylcellulose (HPMC) or xanthan gum can help maintain homogeneity [1] [4].

Q2: What in vivo formulation has been used for this compound in research settings? One documented formulation for animal studies is: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. This mixture was used to prepare a solution with a working concentration of 2 mg/mL [1]. Note: This is a starting point and should be validated for your specific application.

Q3: Why is a prodrug approach particularly suitable for this compound? this compound is based on a squaramide core. Squaramides are recognized in medicinal chemistry as versatile "molecular metaphors," meaning their structure can be modified to mimic other, more soluble groups while retaining the ability to revert to the active form in the body. This makes them excellent candidates for prodrug development [2] [3].

References

scaling up Perzinfotel prodrug synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Perzinfotel Prodrug Research Data

The table below summarizes the quantitative data available from a key research study on this compound prodrugs [1].

Property This compound (Parent Drug) Oxymethylene-spaced Diphenyl Prodrug (3a)
Oral Bioavailability 3-5% (in rats) 2.5-fold greater systemic exposure of parent drug than a 3x higher dose of this compound itself [1]
Dose in PK Study 30 mg/kg 10 mg/kg [1]
Stability (in vitro) Information not available in abstract Good stability at acidic and neutral pH; stable in simulated gastric fluid [1]
Conversion Not applicable Rapidly converted to this compound in rat plasma via an intermediate (2a) [1]
In Vivo Efficacy Efficacious in inflammatory and neuropathic pain models Significantly more potent and longer duration of activity in a rodent inflammatory pain model [1]

Experimental Workflow for Prodrug Evaluation

Based on the general principles of prodrug development for oral delivery cited in the research, the evaluation of a candidate like the this compound prodrug typically follows a multi-stage workflow [2]. The diagram below outlines this iterative process.

G Start Start: Identify Problem (Poor Bioavailability) InVitro In Vitro Evaluation Start->InVitro SP Solubility &/or Permeability Improved? InVitro->SP SP->Start No InVivo In Vivo PK Studies SP->InVivo Yes BE Bioavailability &/or Exposure Improved? InVivo->BE BE->Start No Safety Pre-clinical Safety Assessment BE->Safety Yes Success Candidate Successfully Advanced Safety->Success

References

Understanding the Problem: Perzinfotel's Metabolic Instability

Author: Smolecule Technical Support Team. Date: February 2026

Perzinfotel is a potent and selective NMDA receptor antagonist that showed efficacy in pain models. However, its development was hampered by a critical pharmacokinetic flaw: extremely low oral bioavailability of only 3-5% [1]. This poor absorption is a classic symptom of rapid metabolism before the drug can reach its site of action.

The core stability issue often lies in the drug's molecular structure, which contains sites of metabolic instability, known as "hot spots." These are functional groups or specific areas on the molecule that are rapidly targeted and broken down by metabolic enzymes in the body [2].

Experimental Characterization of Stability

To diagnose and quantify metabolic instability, researchers use a suite of standard in vitro assays. These tests help identify how quickly a drug is broken down and by which enzymes [2] [3].

Key Assays for Metabolic Stability

The table below summarizes the primary in vitro systems used to evaluate metabolic stability.

Assay Type Biological Component Key Information Provided Typical Controls
Microsomal Stability [3] [4] Liver microsomes (with NADPH cofactor) Measures Phase I metabolism (oxidation, reduction) primarily by Cytochrome P450 enzymes. Midazolam, Testosterone [3]
Hepatocyte Stability [3] [4] Intact liver cells (hepatocytes) Provides a more holistic view of both Phase I and Phase II (conjugation) metabolism. 7-ethoxycoumarin [4]
Plasma Stability [4] Plasma from various species Assesses susceptibility to hydrolysis by enzymes in the blood (e.g., esterases). Procaine [4]
Sample Experimental Workflow

The following diagram illustrates a generalized protocol for a metabolic stability assay, which can be adapted using the components listed above.

Start Start: Pre-warm incubation mixture A Spike in test compound (e.g., 1-10 µM) Start->A B Incubate at 37°C with shaking A->B C Aliquot samples at multiple time points (e.g., 0, 15, 30, 60, 90 min) B->C D Stop reaction with organic solvent (e.g., ACN) C->D E Centrifuge to precipitate proteins D->E F Analyze supernatant via LC-MS/MS E->F G Calculate % parent compound remaining and half-life (t½) F->G

Key Deliverables & Data Analysis: After running the assay, the concentration of the parent drug (this compound) remaining at each time point is measured using LC-MS. This data is used to calculate:

  • Half-life (t½): The time it takes for 50% of the drug to be metabolized.
  • Intrinsic Clearance (CL~int~): The inherent ability of the biological system to metabolize the drug [4].

A short half-life and high clearance for this compound would quantitatively confirm its metabolic instability.

Solution Strategy: The Prodrug Approach

A highly successful strategy to overcome metabolic instability is prodrug design. A prodrug is a modified, inactive version of the drug that is designed to be better absorbed and then converted into the active parent compound inside the body [1].

The case study on this compound is a perfect example. Researchers created an oxymethylene-spaced diphenyl prodrug (compound 3a). Here’s how this strategy worked:

  • Improved Stability: The prodrug demonstrated good stability in acidic and neutral environments, like those found in the stomach and intestine [1].
  • Effective Conversion: Once absorbed, the prodrug was rapidly converted in the bloodstream (rat plasma) back into the active this compound [1].
  • Superior Performance: Pharmacokinetic studies showed that a 10 mg/kg oral dose of the prodrug produced a 2.5-fold greater systemic exposure of the active drug than a 30 mg/kg oral dose of this compound itself. This translated to better potency and a longer duration of action in animal models [1].

The diagram below illustrates the journey and mechanism of a typical prodrug.

A Administer Inactive Prodrug B Oral Absorption (Improved stability in GI tract) A->B C Systemic Circulation B->C D Enzymatic Conversion (e.g., in plasma or liver) Prodrug → Active Drug C->D E Active Drug at Target Site D->E

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of metabolic stability testing in drug discovery? The main goals are to 1) assess the extent and rate of a drug's metabolism, 2) diagnose the causes of poor pharmacokinetics, 3) prioritize which drug candidates to advance, and 4) identify metabolic "hot spots" so chemists can design more stable molecules [2].

Q2: What is the key difference between microsomal and hepatocyte stability assays? Both measure metabolism in the liver, but they provide different information. Microsomal stability primarily assesses Phase I metabolism. Hepatocyte stability uses intact liver cells and provides a more complete picture of both Phase I and Phase II metabolism, offering a more realistic prediction [3].

Q3: Besides the liver, what other tissues can contribute to drug metabolism? Drugs can also be metabolized in extrahepatic (non-liver) tissues, including the intestines, lungs, kidneys, and skin. It's important to consider these sites, as they can significantly impact a drug's overall clearance and efficacy [3].

References

Comparative Profile of NMDA Receptor Antagonists

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of Perzinfotel and other selected NMDA receptor antagonists based on experimental data.

Antagonist Name Primary Mechanism / Selectivity Key Experimental Findings & Efficacy Notable Characteristics & Status

| This compound (EAA-090) | Competitive antagonist; selective for the glutamate site [1] [2]. | Affinity: IC₅₀ = 30 nM [1]. In vitro: Blocks NMDA-induced currents (IC₅₀: 0.48 μM) and glutamate-induced neurotoxicity (IC₅₀: 1.6 μM) [1]. In vivo (R6/2 HD model): No benefit on motor behavior, survival, or striatal volume [3]. In vivo (Pain): Lacks analgesic effects but prevents chemical irritant-induced thermal hypersensitivity [4] [2]. | Neuroprotective in stroke models [2]. Very low oral bioavailability (3-5%); prodrugs were developed to address this [2]. Further development has been discontinued [2]. | | Ifenprodil | NR2B-subunit selective antagonist [3] [5]. | In vivo (R6/2 HD model): No efficacy on mortality, motor performance, or striatal volume at 10 mg/kg and 100 mg/kg [3]. | Marketed for human use [3]. Faces challenges like poor bioavailability in clinical trials [5]. | | RO 25-6981 | NR2B-subunit selective antagonist [3] [6]. | In vivo (R6/2 HD model): No efficacy at 10 mg/kg [3]. In vitro (SD model): Moderate inhibition of spreading depression at sub-micromolar concentrations [6]. | - | | CP-101,606 | NR2B-subunit selective antagonist [3] [6]. | In vivo (R6/2 HD model): No efficacy at 30 mg/kg [3]. In vitro (SD model): No effect on spreading depression [6]. | - | | NVP-AAM077 | GluN2A-preferring antagonist [6]. | In vitro (SD model): Markedly suppressed spreading depression; ~30 times more effective than MK-801 [6]. | High anti-spreading depression potency suggests potential as an anti-migraine agent [6]. | | Memantine | Channel blocker (non-competitive) [7] [5]. | Clinical Use: Approved by the FDA for Alzheimer's disease; generally well-tolerated [7] [5]. | Acts via a membrane-to-channel inhibition (MCI) mechanism [7]. |

Detailed Experimental Protocols

For researchers looking to replicate or analyze these studies, here is a detailed methodology from a key negative efficacy study involving this compound and other antagonists.

  • Study Objective: To evaluate the efficacy of NR2B-selective antagonists and this compound in the R6/2 transgenic fragment model of Huntington's disease (HD) [3].
  • Animal Model: R6/2 mice, a genetic model of HD, with CAG repeat lengths maintained between 110-120 [3].
  • Drug Administration:
    • Compounds Tested: Ifenprodil (10 & 100 mg/kg), RO25,6981 (10 mg/kg), CP-101,606 (30 mg/kg), and This compound (10 mg/kg) [3].
    • Formulation: Drugs were dissolved in various vehicles like hydroxypropyl-β-cyclodextrin (HPβCD) or citrate buffer [3].
    • Dosing Regimen: Subcutaneous injections were administered twice daily, starting at 6 weeks of age and continuing until death [3].
  • Outcome Measures:
    • Survival: Monitored until death [3].
    • Motor Function: Assessed using:
      • Rotarod Test: Measuring the ability to stay on a rotating rod with accelerating speed [3].
      • Balance Beam Test: Scoring the time to traverse beams of different diameters and counting hindlimb slips [8].
    • Post-mortem Analysis: Striatal volumes were measured to quantify neurodegeneration [3].
  • Key Results: The study concluded that none of the treatments, including this compound, showed significant benefit on any outcome measure compared to the control group [3] [8].

Mechanisms of NMDA Receptor Inhibition

Understanding how different antagonists work is crucial for drug design. The following diagram illustrates the key mechanisms of NMDA receptor inhibition, highlighting the distinct pathway used by this compound.

G cluster_1 Competitive Antagonists (e.g., this compound) cluster_2 Channel Blockers (e.g., Memantine, MK-801) cluster_3 Subunit-Selective Antagonists (e.g., Ifenprodil) NMDAReceptor NMDA Receptor Competitive Bind to the glutamate binding site on GluN2 subunit NMDAReceptor->Competitive ChannelBlock Bind inside the ion channel pore - Traditional block from extracellular solution - Membrane-to-channel inhibition (MCI) NMDAReceptor->ChannelBlock SubunitSelective Bind allosterically to specific subunits (e.g., GluN2B) NMDAReceptor->SubunitSelective

Key Insights for Research and Development

  • This compound's Niche: this compound was a potent and selective competitive antagonist with a clear neuroprotective rationale [1] [2]. Its primary value in research lies in its distinct mechanism compared to channel blockers like memantine or subunit-selective drugs like ifenprodil.
  • Common Clinical Hurdles: The development of this compound highlights a major challenge in NMDA drug discovery: poor oral bioavailability [2]. This pharmacokinetic issue is a common reason for the failure of otherwise promising compounds.
  • Complexity of NMDA Therapeutics: The negative results in the HD model for this compound and several NR2B antagonists underscore that simply blocking NMDA receptors is not always sufficient for efficacy [3] [8]. The biological context is critical, as blocking beneficial NMDAR-mediated effects can counteract potential benefits.

References

Perzinfotel efficacy comparison neuropathic pain models

Author: Smolecule Technical Support Team. Date: February 2026

Perzinfotel at a Glance

The table below summarizes the core information available on this compound, an investigational drug that has not been approved for clinical use.

Property Description
Drug Class Competitive NMDA (N-methyl-D-aspartate) receptor antagonist [1] [2].
Primary Mechanism Antagonizes the NMDA receptor, which is implicated in central sensitization and amplification of pain signals in the nervous system [1] [3].
Demonstrated Efficacy Efficacious in preclinical models of inflammatory and neuropathic pain [2]. Shown to block chemically-induced thermal hypersensitivity without general antinociceptive effects [1].
Key Limitation Very low oral bioavailability (3-5%), which has driven prodrug development to improve systemic exposure [2].
Prodrug Development Oxymethylene-spaced prodrugs (e.g., compound 3a) were synthesized, demonstrating a 2.5-fold increase in systemic exposure of this compound and greater potency/longer duration in a rodent inflammatory pain model [2].

Established Neuropathic Pain Medications

For context, the table below lists some commonly used and approved medications for neuropathic pain, which would serve as benchmarks for comparison. The data is derived from a consumer health resource and reflects real-world user ratings [4].

Medication Drug Class Key Considerations
Pregabalin (Lyrica) [4] Gamma-aminobutyric acid analog [4] FDA-approved for neuropathic pain. User rating: 5.7/10 (268 reviews) [4].
Gabapentin [4] Gamma-aminobutyric acid analog [4] Widely used, often off-label for neuropathic pain. User rating: 6.1/10 (202 reviews) [4].
Amitriptyline [4] Tricyclic antidepressant [4] Frequently used off-label. User rating: 6.9/10 (38 reviews) [4].
Capsaicin Topical [4] Miscellaneous topical agent [4] Localized treatment option. User rating: 4.7/10 (7 reviews) [4].
Lidocaine Topical [4] Topical anesthetic [4] Localized treatment option. User rating: 3.8/10 (27 reviews) [4].

This compound's Mechanism and Experimental Workflow

This compound is a competitive antagonist of the NMDA receptor [1] [2]. In neuropathic pain, nerve injury leads to excessive release of the neurotransmitter glutamate. This overactivates NMDA receptors, causing a cascade of events known as central sensitization, where the nervous system becomes chronically hyper-aroused, leading to heightened pain perception (allodynia and hyperalgesia) [3]. By blocking the NMDA receptor, this compound aims to interrupt this maladaptive process.

The following diagram illustrates the key experimental workflow used to evaluate this compound's efficacy in the cited preclinical study on thermal hypersensitivity [1].

G start Study Start baseline Baseline Nociception Test start->baseline irritant Induce Thermal Hypersensitivity (e.g., PGE2 injection) baseline->irritant drug_admin Administer Compound (this compound or other NMDA antagonist) irritant->drug_admin post_test Post-Treatment Thermal Test (Warm-Water Tail-Withdrawal Assay) drug_admin->post_test analyze Analyze Data (Compare tail-withdrawal latency) post_test->analyze

Research Gaps and Future Directions

The available information highlights several areas where data for a direct comparison is lacking:

  • No Head-to-Head Data: The search results do not contain studies that directly compare this compound's efficacy and safety against established drugs like pregabalin or amitriptyline in the same experimental setting.
  • Focus on Preclinical Data: The information on this compound is primarily from animal studies and a patent, with no clinical trial data reported. Its development status beyond the prodrug stage is unclear [1] [2] [5].
  • Indirect Benchmarking: In the absence of direct comparisons, researchers must rely on indirect benchmarking by comparing results from separate studies, which requires careful consideration of differing experimental models and conditions.

References

Perzinfotel safety profile compared to ketamine

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Comparison

Feature Perzinfotel (EAA-090) Ketamine
Drug Status Research compound; development discontinued [1] [2]. Approved anesthetic; approved (esketamine) for treatment-resistant depression [3] [4].
Primary Mechanism Competitive NMDA receptor antagonist [5] [1]. Non-competitive NMDA receptor antagonist [6] [4].
Primary Indications (Investigational/Approved) Investigated for neuroprotection in stroke; lacked analgesic effects [1] [2]. Anesthesia, treatment-resistant depression, pain management (off-label) [3] [4] [7].
Key Safety Findings Preclinically, showed a favorable ratio for preventing hypersensitivity versus motor side effects [5]. Good preclinical safety profile [1]. Well-established side effects: dissociation, hypertension, nausea, potential for abuse [3] [4]. Respiratory depression is rare [4].
Major Development Hurdle Very low oral bioavailability (3-5%) [2]. Psychotomimetic effects and abuse potential [3].

Experimental Data and Methodology

The distinct profiles of this compound and ketamine are supported by different experimental approaches.

This compound: Chemically-Induced Hypersensitivity Model

A key study investigating this compound's effects used a rat model of chemically-induced thermal hypersensitivity [5].

  • Objective: To evaluate the drug's ability to block thermal hypersensitivity (a model of neuropathic pain) without causing general impairment.
  • Protocol:
    • Baseline Measurement: The baseline tail-withdrawal response to warm water was established in rats.

    • Induction of Hypersensitivity: A chemical irritant (Prostaglandin E2, PGE2) was injected into the tail to induce a state of thermal hypersensitivity.

    • Drug Administration: Rats were treated with this compound or other NMDA receptor antagonists.

    • Outcome Measures: Researchers measured:

      • Anti-hypersensitivity effect: The restoration of normal tail-withdrawal latency.

      • Motor side effects: Any drug-induced reduction in response rates, assessed separately.

  • Key Finding: this compound effectively prevented the irritant-induced thermal hypersensitivity but did not exhibit general antinociceptive effects (pain blockade). It showed a larger therapeutic ratio for preventing hypersensitivity versus causing motor side effects compared to other compounds tested [5].
Ketamine: Human Experimental Pain Study

A placebo-controlled human study elucidated ketamine's effect on pain processing [7].

  • Objective: To assess the effect of ketamine on single and repeated nociceptive (pain) stimuli in humans.
  • Protocol:
    • Design: A placebo-controlled study in 12 human volunteers.

    • Drug Administration: A ketamine bolus (0.5 mg/kg) followed by a 20-minute continuous infusion.

    • Nociceptive Testing: Multiple stimuli were applied:

      • Temporal Summation: Repeated electrical stimuli (five pulses at 2 Hz) to test "wind-up," a phenomenon of increased pain response linked to central sensitization.

      • Single Stimuli: Various single stimuli (argon laser, pressure, electrical) were used to assess general hypoalgesia.

    • Outcome Measures: Both psychophysical (pain thresholds, ratings) and electrophysiological (withdrawal reflex) measurements were recorded.

  • Key Finding: Ketamine specifically inhibited the facilitation of the withdrawal reflex and the pain rating to repeated stimuli, but not to a single stimulus. It demonstrated a marked hypoalgesic effect on high-intensity stimuli, confirming its role in suppressing central sensitization [7].

Mechanisms of Action and Neurobiological Effects

The following diagram illustrates the key neurobiological mechanisms and effects discussed in the research for these NMDA receptor antagonists.

G cluster_ketamine Ketamine (Non-competitive) cluster_this compound This compound (Competitive) NMDA_Antagonism NMDA Receptor Antagonism K1 Disinhibition of Pyramidal Neurons NMDA_Antagonism->K1 P1 Direct Channel Blockade NMDA_Antagonism->P1 K2 Enhanced Glutamate Release K1->K2 K8 Dissociation & Psychotomimetic Effects K1->K8 K3 AMPA Receptor Activation K2->K3 K4 Downstream Neurotrophic Signaling K3->K4 K7 Suppression of Central Sensitization K3->K7 K5 ↑ BDNF / ↑ mTOR Signaling K4->K5 K6 Rapid Antidepressant Effect K5->K6 P2 Inhibition of Central Sensitization P1->P2 P4 Lacks General Antinociception P1->P4 P5 Neuroprotection (Preclinical) P1->P5 P3 Prevention of Thermal Hypersensitivity P2->P3

Key Takeaways for Researchers

For research and development professionals, the comparison yields critical insights:

  • This compound represents a path not taken. Its highly specific action and favorable preclinical safety profile [5] [1] were outweighed by practical pharmacokinetic challenges (extremely low oral bioavailability [2]) that halted its progression. It serves as an example of a clean experimental tool for studying NMDA receptor function without analgesic confounders.
  • Ketamine offers a complex but clinically validated profile. Its non-competitive antagonism leads to a broader range of effects, including both therapeutic (antidepressant, antihyperalgesic) and adverse (dissociative) outcomes [6] [3] [4]. Its mechanism extends beyond mere NMDA blockade to involve downstream neurotrophic pathways, making it a more versatile but also less specific therapeutic agent.

The choice for clinical application is clear, as only ketamine has successfully navigated the development pathway. For drug design, this compound's story highlights that efficacy and safety are not the only hurdles; drug-like properties such as bioavailability are equally critical.

References

Perzinfotel neuroprotection compared to memantine

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Memantine

For memantine, the neuroprotective mechanism is well-established and supported by recent human studies.

  • Voltage-Dependent Blockade: Memantine is an uncompetitive antagonist of the NMDA receptor. It enters the receptor's ion channel only after it has been activated by glutamate, such as during pathological conditions [1] [2].
  • Preservation of Physiological Function: Because memantine binds and dissociates from the receptor quickly and in a voltage-dependent manner, it is displaced from the channel during normal, strong synaptic transmission. This allows it to block the excessive receptor activity linked to excitotoxicity and neuronal death without significantly interfering with the normal memory and learning functions of the NMDA receptor [3] [2].
  • In Vivo Evidence: A 2025 study using magnetoencephalography (MEG) in humans confirmed that memantine engages its target by significantly increasing NMDA-receptor blockade [3].

The following diagram illustrates this voltage-dependent mechanism.

G cluster_normal A. Normal Synaptic Transmission cluster_pathological B. Pathological Overactivation cluster_memantine C. Memantine Action NormalPresynaptic Presynaptic Neuron NormalGlutamate Glutamate NormalPresynaptic->NormalGlutamate NormalReceptor NMDA Receptor (Depolarized) NormalGlutamate->NormalReceptor Binds NormalPostsynaptic Postsynaptic Neuron NormalReceptor->NormalPostsynaptic NormalCa Ca²⁺ Influx (Normal) NormalReceptor->NormalCa Allows NormalMg Mg²⁺ NormalMg->NormalReceptor Ejected PathoPresynaptic Presynaptic Neuron PathoGlutamate Excessive Glutamate PathoPresynaptic->PathoGlutamate PathoReceptor NMDA Receptor (Chronically Depolarized) PathoGlutamate->PathoReceptor Binds PathoPostsynaptic Postsynaptic Neuron PathoReceptor->PathoPostsynaptic PathoCa Excessive Ca²⁺ Influx (Excitotoxicity) PathoReceptor->PathoCa Allows MemantinePresynaptic Presynaptic Neuron MemantineGlutamate Excessive Glutamate MemantinePresynaptic->MemantineGlutamate MemantineReceptor NMDA Receptor (Open Channel) MemantineGlutamate->MemantineReceptor Binds MemantinePostsynaptic Postsynaptic Neuron MemantineReceptor->MemantinePostsynaptic MemantineBlock Channel Blocked (Reduced Ca²⁺ Influx) MemantineReceptor->MemantineBlock MemantineDrug Memantine MemantineDrug->MemantineReceptor Enters & Blocks

Diagram: Memantine's voltage-dependent NMDA receptor blockade. (A) During normal, strong depolarization, Mg²⁺ is ejected, allowing physiological Ca²⁺ influx. (B) Under pathological conditions, chronic depolarization and excessive glutamate lead to toxic Ca²⁺ levels. (C) Memantine enters the open channel during overactivation, blocking excessive Ca²⁺ influx and providing neuroprotection.

Experimental Data and Protocols for Memantine

A 2025 systematic review of 51 animal studies provides strong evidence for memantine's neuroprotective effects across various brain injury models [4]. The key outcomes and common experimental methodologies are summarized below.

Brain Injury Model Key Neuroprotective Outcomes (Memantine vs. Control) Common Assessment Methods
Ischemic Stroke Reduced infarct size, fewer apoptotic cells, less brain edema, lower oxidative stress, diminished inflammation, improved neurobehavioral scores [4] Histology (TTC staining), TUNEL assay, brain water content, oxidative stress markers, cytokine levels, behavioral tests (e.g., modified Neurological Severity Score/mNSS) [4]
Hemorrhagic Stroke Less hematoma expansion, reduced brain edema and damage, decreased inflammation, improved neurobehavioral function and survival, prevention of delayed cerebral vasospasm (in subarachnoid hemorrhage) [4] MRI or histology for hematoma volume, brain water content, neuroscoring, survival analysis, vascular imaging [4]
Traumatic Brain Injury (TBI) Diminished brain injury, reduced lesion volume, less oxidative stress, marked improvement in neurofunctional recovery [4] Lesion volume measurement, oxidative stress assays, neurofunctional batteries (e.g., motor function tests) [4]

Information Gap on Perzinfotel

The search results could not retrieve specific details on this compound's neuroprotective profile or direct comparisons with memantine.

  • Limited Context: this compound was mentioned in one article only as an example of a squaric acid derivative that had entered clinical trials, with no information on its indication or results [5].
  • No Comparative Data: No head-to-head experimental studies comparing the neuroprotective efficacy, mechanism, or pharmacokinetics of this compound and memantine were found.

References

Perzinfotel prodrug efficacy vs parent compound

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

Key Experimental Findings The following data from pharmacokinetic and efficacy studies highlight the prodrug's superior performance.

Study Type Experimental Detail Result
Pharmacokinetic Study A 10 mg/kg oral dose of prodrug 3a was compared to a 30 mg/kg oral dose of Perzinfotel [1]. The dose of 3a yielded a 2.5-fold greater systemic exposure to the active this compound than the triple dose of the parent compound [1].
Efficacy Study Oral administration in a rodent model of inflammatory pain [1]. Prodrug 3a was significantly more potent and had a longer duration of activity than this compound [1].

Detailed Experimental Methodology The experiments were conducted using well-established industry methods:

  • Stability and Conversion Assays: The stability of prodrug 3a was evaluated at various pH levels and in simulated gastric fluid. Its conversion to the active parent drug was assessed in rat plasma [1].
  • Pharmacokinetic Studies: These studies were performed in rats. After oral administration of the prodrug, parameters like systemic exposure (AUC) to the active this compound were measured and directly compared to those achieved by administering this compound itself [1].
  • In Vivo Efficacy Model: The comparative potency and duration of action were determined using a standard rodent model of inflammatory pain, which is a recognized pre-clinical model for evaluating analgesic efficacy [1].

Mechanism of Action and Rationale

The rationale for developing the prodrug stems directly from the pharmacological properties of this compound.

G Problem Problem: Low Oral Bioavailability of this compound (3-5%) Strategy Strategy: Develop Prodrug Problem->Strategy Prodrug Prodrug 3a Administered Strategy->Prodrug Conversion Conversion in Plasma Prodrug->Conversion ActiveDrug Active this compound Released Conversion->ActiveDrug Efficacy Improved Efficacy & Duration ActiveDrug->Efficacy

The diagram illustrates the prodrug strategy. This compound itself is a potent and selective competitive antagonist of the NMDA receptor, a target implicated in neuropathic and inflammatory pain [1] [2]. However, its very low oral bioavailability of 3-5% severely limited its therapeutic potential [1]. The prodrug 3a was designed not to be more potent at the receptor, but to be more efficiently absorbed by the body. After absorption, it is rapidly converted in the bloodstream to release the active parent compound, this compound [1].

References

Perzinfotel cross-species pharmacokinetic comparison

Author: Smolecule Technical Support Team. Date: February 2026

Available Pharmacological Data on Perzinfotel

The table below summarizes the key information available from the search results. Notably, specific PK parameters (such as AUC, Cmax, Tmax, or half-life) for this compound across different species are not reported.

Property Description
Drug Class Selective, competitive N-methyl-D-aspartate (NMDA) receptor antagonist [1].
Reported Efficacy Blocked prostaglandin E2 (PGE2)- and capsaicin-induced thermal hypersensitivity in rats. Doses of 10 mg/kg intraperitoneal or 100 mg/kg oral were effective [1].
Reported Cross-Species Data A study in a Huntington's disease mouse model (R6/2) noted that in preliminary testing, This compound had undetectable blood levels with all routes of administration [2].
Experimental Protocol (from [2]) In the Huntington's disease model study, this compound was administered to R6/2 mice via subcutaneous injection at 10 mg/kg, formulated in 10% PEG400 in 50mM Phosphate, pH 8. Treatment was twice daily from 6 weeks of age.

Research Implications and Pathways Forward

The finding of "undetectable blood levels" is a critical piece of information for any research and development professional. It points to significant challenges that may have halted further PK characterization.

  • Potential Causes: The undetectable levels could be due to several factors, including extremely low oral bioavailability, very rapid systemic clearance, or extensive metabolic degradation before reaching systemic circulation [2].
  • Suggested Research Pathways: Given the lack of data, generating a robust cross-species PK comparison would require dedicated investigative work. The following diagram outlines potential pathways based on common practices in drug development.

Start Challenge: Undetectable this compound Plasma Levels Cause1 Low Absorption Start->Cause1 Cause2 Rapid Clearance Start->Cause2 Cause3 Instability/ Metabolism Start->Cause3 Approach2 Formulation Optimization Cause1->Approach2 Approach1 Bioanalytical Method Development Cause2->Approach1 Cause3->Approach1 Approach3 Prodrug Strategy Cause3->Approach3 PK_Study In vivo Pharmacokinetic Study Approach1->PK_Study Approach2->PK_Study Approach3->PK_Study Result Cross-Species PK Comparison PK_Study->Result

Based on these pathways, your research could focus on:

  • Bioanalytical Method Development: The first step would be to develop a highly sensitive and specific bioanalytical method (e.g., LC-MS/MS) capable of detecting very low concentrations of this compound and its potential metabolites in plasma [3].
  • Formulation Optimization: If the issue is poor absorption, investigating different formulations or routes of administration (e.g., intravenous for absolute bioavailability reference) could be necessary.
  • Prodrug Approach: If this compound is rapidly metabolized, designing a prodrug—a bioreversible derivative of the drug—could improve its pharmacokinetic properties. This strategy has been successfully used to enhance oral absorption and bioavailability for other compounds [4] [5].

References

Perzinfotel Profile and Preclinical Data

Author: Smolecule Technical Support Team. Date: February 2026

Perzinfotel (EAA-090) is an investigational compound that has been studied as a selective and competitive antagonist of the NMDA receptor [1] [2]. The key available data comes from a 2005 preclinical study on its acute effects [1] [3].

Table: Preclinical Profile of this compound

Aspect Details
Drug Name This compound (EAA-090) [2]
Mechanism of Action Selective, competitive NMDA receptor antagonist [1]
Primary Indication Study Investigation for treatment of painful diabetic neuropathy (Phase 2, terminated) [2]
Key Preclinical Finding Blocked chemically induced thermal hypersensitivity in rats without antinociceptive effects [1]
Comparative Advantage Superior therapeutic ratio (effectiveness vs. adverse effects) compared to other NMDA receptor antagonists (e.g., memantine, ketamine) in preclinical models [1]

Experimental Protocol from Key Study

The core experimental data for this compound comes from a study on its ability to block chemically induced thermal hypersensitivity [1] [3]. The methodology is summarized below:

  • Test System: Studies were conducted on rats.
  • Hypersensitivity Model: Thermal hypersensitivity was induced by subcutaneous administration of chemical irritants prostaglandin E₂ (PGE₂) or capsaicin into the tail.
  • Assay: A warm-water tail-withdrawal assay was used to measure the latency for the rat to remove its tail from heated water. Induction of hypersensitivity causes the tail to be withdrawn more quickly.
  • Drug Administration: this compound was administered via intraperitoneal (10 mg/kg) and oral (100 mg/kg) routes.
  • Safety Assessment: To assess potential adverse effects, the study evaluated the compound's impact on operant rates of responding (e.g., lever pressing for food reward), a measure of sedative or disruptive effects.

Mechanism of Action: Competitive NMDA Receptor Antagonism

As a competitive NMDA receptor antagonist, this compound binds to the glutamate site of the receptor, competing with the natural agonist to prevent receptor overactivation [1]. This mechanism is distinct from uncompetitive antagonists like ketamine or memantine, which block the ion channel after the receptor is activated [4].

The following diagram illustrates this mechanism and its functional consequence in the context of the described experiment.

G cluster_normal Normal NMDA Receptor Signaling cluster_hypersensitivity Inflammatory Hypersensitivity State cluster_this compound This compound Mechanism Glutamate1 Glutamate Receptor1 NMDA Receptor (Open Channel) Glutamate1->Receptor1 Binds CalciumInflux1 Ca²⁺ Influx Receptor1->CalciumInflux1 Allows Irritant Chemical Irritant (e.g., PGE₂, Capsaicin) ExcessiveSignal Excessive Glutamate & Pain Signaling Irritant->ExcessiveSignal Hypersensitivity Thermal Hypersensitivity ExcessiveSignal->Hypersensitivity This compound This compound Receptor2 NMDA Receptor (Channel Blocked) This compound->Receptor2 Competitively Antagonizes NoPainSignal Blocked Pain Signal Transmission Receptor2->NoPainSignal Prevents

Research Status and Context for Scientists

For researchers, it is crucial to note that this compound's development appears to have stalled. While it showed a promising preclinical profile, a Phase 2 clinical trial for painful diabetic neuropathy was terminated (the public record does not state the reason) [2]. Furthermore, in recent scientific literature (e.g., a 2025 publication), this compound is primarily referenced as a pharmacological benchmark or structural template in medicinal chemistry, particularly for its squaramide motif, which is explored as a bioisostere for amino-acid groups in drug design [5] [6].

How to Proceed with Your Research

Given the lack of publicly available long-term studies, here are suggestions for your research:

  • Explore Clinical Trial Registries: Websites like ClinicalTrials.gov may contain more detailed, albeit limited, results from the Phase 2 trial that could offer indirect clues about longer-term tolerability.
  • Shift the Comparative Focus: A more feasible and contemporary comparison guide could focus on the class of competitive NMDA receptor antagonists, using this compound as a historical case study in the context of other compounds with more extensive data.
  • Investigate Structural Applications: As recent literature suggests, a relevant topic for scientists is the application of this compound's squaramide core in designing new chemical entities and SAM (S-adenosyl-L-methionine) analogues for targeting other enzymes [5].

References

Perzinfotel competitive binding assay validation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Competitive Binding Assays

A competitive binding assay is a method used to measure how an analyte (like a drug candidate) competes with a labeled reagent for a limited number of binding sites on a target protein [1]. The amount of labeled analyte that binds to the protein is inversely proportional to the concentration of the competing, unlabeled analyte [1].

This method is crucial in drug discovery for characterizing the binding behavior of low molecular weight compounds to their targets, especially when dealing with very small molecules where direct measurement can be challenging [2].

There are two primary classes of these assays, which differ in their setup [2]:

Assay Type Immobilized Component Components in Solution
Surface Competition Primary target (Protein A) Molecule of interest (Drug B) & known third-party binder (Protein C)
Solution Competition Known third-party binder (Protein C) Primary target (Protein A) & molecule of interest (Drug B)

The following diagram illustrates the fundamental workflow and logical relationship between components in these two types of competitive binding assays.

G Start Start: Competitive Binding Assay AssayType Choose Assay Type Start->AssayType SurfaceComp Surface Competition AssayType->SurfaceComp A immobilized B & C in solution SolutionComp Solution Competition AssayType->SolutionComp C immobilized A & B in solution ImmobilizeA Immobilize Primary Target (A) on sensor SurfaceComp->ImmobilizeA ImmobilizeC Immobilize Known Binder (C) on sensor SolutionComp->ImmobilizeC InjectBandC Inject Molecule of Interest (B) and Binder (C) in solution ImmobilizeA->InjectBandC SignalDecreases Signal decreases as B competitively displaces C InjectBandC->SignalDecreases InjectAandB Inject Primary Target (A) and Molecule of Interest (B) in solution ImmobilizeC->InjectAandB SignalDecreases2 Signal decreases as B prevents A from binding to C InjectAandB->SignalDecreases2

Key Validation Parameters for Competitive Binding Assays

When validating any competitive binding assay, researchers must rigorously test a set of standard performance characteristics to ensure the data is reliable and reproducible. The table below summarizes these core parameters, drawing from examples of validated assays for other drugs [3].

Validation Parameter Description & Experimental Consideration
Precision Assesses the assay's reproducibility. Measured by repeatedly testing positive controls (e.g., Low and High Positive Controls) and calculating the percentage coefficient of variation (%CV) between runs [3].
Sensitivity Defines the lowest concentration of the molecule that can be reliably detected. Determined by testing serially diluted positive controls and establishing a minimum detectable concentration [3].
Selectivity Confirms the assay accurately measures the molecule in a complex biological matrix (e.g., serum). Tested by spiking the positive control into different lots of the matrix and verifying recovery [3].
Hook Effect Investigates whether very high concentrations of the molecule can cause a false signal decrease. Checked by testing samples with extremely high concentrations of the positive control [3].
Robustness Evaluates how small, deliberate changes in assay conditions (e.g., incubation time, temperature) affect the results [3].
Drug Tolerance Critical for clinical samples. Measures the assay's ability to detect antibodies (or the molecule) in the presence of the circulating drug. Often requires a drug removal step (e.g., using acid dissociation and magnetic beads) prior to the assay [3].
Stability Determines how long samples and critical reagents (like the target protein) can be stored under various conditions (e.g., frozen, refrigerated) without losing activity [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

260.05620852 Da

Monoisotopic Mass

260.05620852 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FX5AUU7Z8T

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

144912-63-0

Wikipedia

Perzinfotel

Dates

Last modified: 04-14-2024
1: Henle F, Dehmel M, Leemhuis J, Fischer C, Meyer DK. Role of GluN2A and GluN2B subunits in the formation of filopodia and secondary dendrites in cultured hippocampal neurons. Naunyn Schmiedebergs Arch Pharmacol. 2012 Feb;385(2):171-80. doi: 10.1007/s00210-011-0701-3. PubMed PMID: 22033802.
2: Budsberg SC, Torres BT, Zwijnenberg RJ, Eppler CM, Clark JD, Cathcart CJ, Reynolds LR, Al-Nadaf S. Effect of perzinfotel and a proprietary phospholipase A(2) inhibitor on kinetic gait and subjective lameness scores in dogs with sodium urate-induced synovitis. Am J Vet Res. 2011 Jun;72(6):757-63. doi: 10.2460/ajvr.72.6.757. PubMed PMID: 21627521.
3: Zwijnenberg RJ, L del Rio C, Pollet RA, Muir WW. Effects of perzinfotel, butorphanol tartrate, and a butorphanol-perzinfotel combination on the minimum alveolar concentration of isoflurane in cats. Am J Vet Res. 2010 Nov;71(11):1270-6. doi: 10.2460/ajvr.71.11.1270. PubMed PMID: 21034317.
4: Zwijnenberg RJ, del Rio CL, Pollet RA, Muir WW. Effects of perzinfotel on the minimum alveolar concentration of isoflurane in dogs when administered as a preanesthetic via various routes or in combination with butorphanol. Am J Vet Res. 2010 Jun;71(6):604-9. doi: 10.2460/ajvr.71.6.604. PubMed PMID: 20513173.
5: Ueyama Y, Lerche P, Eppler CM, Muir WW. Effects of intravenous administration of perzinfotel, fentanyl, and a combination of both drugs on the minimum alveolar concentration of isoflurane in dogs. Am J Vet Res. 2009 Dec;70(12):1459-64. doi: 10.2460/ajvr.70.12.1459. PubMed PMID: 19951116.
6: Baudy RB, Butera JA, Abou-Gharbia MA, Chen H, Harrison B, Jain U, Magolda R, Sze JY, Brandt MR, Cummons TA, Kowal D, Pangalos MN, Zupan B, Hoffmann M, May M, Mugford C, Kennedy J, Childers WE Jr. Prodrugs of perzinfotel with improved oral bioavailability. J Med Chem. 2009 Feb 12;52(3):771-8. doi: 10.1021/jm8011799. PubMed PMID: 19146418.
7: Kushiro T, Wiese AJ, Eppler MC, Muir WW 3rd. Effects of perzinfotel on the minimum alveolar concentration of isoflurane in dogs. Am J Vet Res. 2007 Dec;68(12):1294-9. PubMed PMID: 18052733.
8: Arias RL, Bowlby MR. Pharmacological characterization of antiepileptic drugs and experimental analgesics on low magnesium-induced hyperexcitability in rat hippocampal slices. Brain Res. 2005 Jun 21;1047(2):233-44. PubMed PMID: 15907811.
9: Brandt MR, Cummons TA, Potestio L, Sukoff SJ, Rosenzweig-Lipson S. Effects of the N-methyl-D-aspartate receptor antagonist perzinfotel [EAA-090; [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid] on chemically induced thermal hypersensitivity. J Pharmacol Exp Ther. 2005 Jun;313(3):1379-86. PubMed PMID: 15764736.
10: Sun L, Chiu D, Kowal D, Simon R, Smeyne M, Zukin RS, Olney J, Baudy R, Lin S. Characterization of two novel N-methyl-D-aspartate antagonists: EAA-090 (2-[8,9-dioxo-2,6-diazabicyclo [5.2.0]non-1(7)-en2-yl]ethylphosphonic acid) and EAB-318 (R-alpha-amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic acid hydrochloride). J Pharmacol Exp Ther. 2004 Aug;310(2):563-70. PubMed PMID: 15075380.
11: Kinney WA, Abou-Gharbia M, Garrison DT, Schmid J, Kowal DM, Bramlett DR, Miller TL, Tasse RP, Zaleska MM, Moyer JA. Design and synthesis of [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid (EAA-090), a potent N-methyl-D-aspartate antagonist, via the use of 3-cyclobutene-1,2-dione as an achiral alpha-amino acid bioisostere. J Med Chem. 1998 Jan 15;41(2):236-46. PubMed PMID: 9457246.

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